Ethyl 3-chloro-4-methylcarbanilate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 213682. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl N-(3-chloro-4-methylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-3-14-10(13)12-8-5-4-7(2)9(11)6-8/h4-6H,3H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEXITNRKHKKBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC(=C(C=C1)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90234635 | |
| Record name | Ethyl 3-chloro-4-methylcarbanilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90234635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85419-40-5 | |
| Record name | Ethyl 3-chloro-4-methylcarbanilate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085419405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 85419-40-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=213682 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 3-chloro-4-methylcarbanilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90234635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL N-(3-CHLORO-4-METHYLPHENYL)CARBAMATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to Ethyl 3-chloro-4-methylcarbanilate (CAS 85419-40-5)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-chloro-4-methylcarbanilate is a synthetic organic compound featuring a carbanilate core structure with chloro and methyl substitutions on the phenyl ring. While specific applications and biological activities of this particular molecule are not extensively documented in publicly available literature, its structural motifs are of significant interest in the fields of medicinal chemistry and agrochemistry. The carbamate group is a key functional group in numerous approved pharmaceuticals and agricultural agents.[1][2] This guide provides a comprehensive overview of the available technical information for this compound, including its chemical and physical properties, a detailed synthesis protocol, and a discussion of its potential biological context and applications based on the activities of structurally related compounds. Safety and handling considerations, as well as proposed analytical methodologies, are also presented to support further research and development involving this compound.
Chemical and Physical Properties
This compound, also known as Ethyl N-(3-chloro-4-methylphenyl)carbamate, is a white to off-white solid at room temperature.[2] Its chemical structure and key properties are summarized below.
| Property | Value | Source |
| CAS Number | 85419-40-5 | |
| Molecular Formula | C₁₀H₁₂ClNO₂ | |
| Molecular Weight | 213.66 g/mol | |
| Melting Point | 51-52 °C | |
| logP (Octanol/Water Partition Coefficient) | 3.217 | |
| Water Solubility (log₁₀WS in mol/l) | -3.32 | |
| Normal Boiling Point (Tboil) | 628.73 K |
Synthesis Protocol
A detailed, step-by-step synthesis of this compound has been reported, which involves the reaction of 3-chloro-4-methylaniline with ethyl chloroformate in the presence of pyridine.[2]
Materials and Reagents
-
3-chloro-4-methylaniline (0.071 mole)
-
Chloroform (150 mL)
-
Pyridine (0.212 mole)
-
Ethyl chloroformate (0.085 mole)
-
Water
-
5% Hydrochloric acid
-
Magnesium sulfate
-
Hexane
Experimental Procedure
-
Reaction Setup: In a suitable reaction vessel, dissolve 10.0 grams (0.071 mole) of 3-chloro-4-methylaniline in 100 mL of chloroform. Stir the solution.
-
Addition of Pyridine: To the stirred solution, add 16.7 grams (0.212 mole) of pyridine.
-
Addition of Ethyl Chloroformate: Add 9.2 grams (0.085 mole) of ethyl chloroformate dropwise over a period of 20 minutes. Maintain the reaction temperature between 25-30°C using external cooling.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at ambient temperature for 16 hours.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel using an additional 50 mL of chloroform.
-
Wash the organic layer with two 100 mL portions of water.
-
Wash the organic layer with 100 mL of aqueous 5% hydrochloric acid.
-
-
Drying and Concentration:
-
Dry the organic layer with magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain a waxy solid residue.
-
-
Recrystallization: Recrystallize the residue from hexane to yield the final product, this compound. The reported yield is 12.2 grams.[2]
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Potential Applications and Biological Context
While specific biological data for this compound is scarce, the broader class of carbanilate compounds is well-represented in both pharmaceuticals and agrochemicals.[1][3] The structural features of this molecule suggest several avenues for research.
Herbicidal Activity as a Mitotic Inhibitor
Many carbanilate derivatives are known to exhibit herbicidal activity by acting as mitotic inhibitors.[4] These compounds disrupt the formation and function of microtubules, which are essential for cell division.[5][6] The resulting arrest of mitosis prevents the growth of susceptible plants.[7]
The structural similarity of this compound to known herbicidal carbanilates, such as chlorpropham (CIPC), suggests that it may also function as a mitotic inhibitor. The chloro and methyl substitutions on the phenyl ring are common features in this class of herbicides and can influence their activity and selectivity.
Caption: Proposed mechanism of action as a mitotic inhibitor.
Role in Drug Discovery
The carbamate functional group is a prevalent feature in many approved drugs and is often employed as a bioisostere for the amide bond.[2] This substitution can enhance a molecule's metabolic stability and ability to cross cell membranes.[2] Carbamate derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and enzyme inhibitory agents.[3]
The presence of a chlorine atom in this compound is also noteworthy. Halogenation, particularly with chlorine, is a common strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties. The "magic chloro" effect, where the substitution of a hydrogen atom with chlorine leads to a significant increase in potency, has been observed in numerous drug discovery programs.
Given these characteristics, this compound could serve as a valuable scaffold or intermediate for the synthesis of novel therapeutic agents.
Proposed Analytical Methods
While a specific, validated analytical method for this compound is not available in the literature, standard chromatographic and spectroscopic techniques can be adapted for its analysis.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water would be a suitable starting point for purity determination and quantification. UV detection at a wavelength corresponding to the absorbance maximum of the phenyl ring would be appropriate.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Due to its volatility, GC-MS could be employed for both qualitative and quantitative analysis. A non-polar or medium-polarity capillary column would likely provide good separation. The mass spectrum would provide definitive structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for unambiguous structure elucidation and confirmation of synthesis.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of key functional groups, such as the N-H and C=O stretching vibrations of the carbamate group.
Safety and Handling
No specific toxicity data is available for this compound. Therefore, it should be handled with the standard precautions for a research chemical of unknown toxicity.
Hazard Analysis of Starting Materials
-
3-chloro-4-methylaniline: This compound is toxic if swallowed, in contact with skin, or if inhaled. It is also suspected of causing genetic defects and cancer.
-
Ethyl chloroformate: This is a highly flammable liquid and vapor that is harmful if swallowed and fatal if inhaled. It causes severe skin burns and eye damage and is corrosive to the respiratory tract.
Recommended Safety Precautions
-
Engineering Controls: Work in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.
-
Respiratory Protection: If working outside a fume hood or if there is a risk of aerosolization, use a NIOSH-approved respirator.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
This compound is a readily synthesizable compound whose structural features suggest potential for biological activity, particularly as a mitotic inhibitor with possible applications in agriculture. Furthermore, the carbanilate and chloro-substituted phenyl motifs are of significant interest in drug discovery. This guide provides the foundational technical information necessary to enable further research into the properties and potential applications of this compound. As with any research chemical with limited toxicological data, appropriate safety precautions must be strictly adhered to during handling and experimentation.
References
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
-
Tomašić, T., & Mašič, L. P. (2017). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za farmaciju, 67(3), 97-119. [Link]
-
PrepChem. (n.d.). Synthesis of ethyl (3-chloro-4-methylphenyl)carbamate. Retrieved January 26, 2026, from [Link]
-
Wikipedia. (2023, November 29). Mitotic inhibitor. [Link]
-
Drugs.com. (2023, August 26). List of Mitotic inhibitors. [Link]
- Ashton, F. M., & Harvey, W. A. (1971). Behavior, persistence & degradation of carbamate and thiocarbamate herbicides in the environment. University of California, Division of Agricultural Sciences.
-
Veena, K., Ramaiah, M., Shashikala Devi, K., Avinash, T. S., & Vaidya, V. P. (2011). Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b]furan-2-carboxylate. Journal of Chemical and Pharmaceutical Research, 3(5), 130-135. [Link]
-
Cheméo. (n.d.). Chemical Properties of Ethyl N-(3-chloro-4-methylphenyl)carbamate (CAS 85419-40-5). Retrieved January 26, 2026, from [Link]
-
YouTube. (2023, August 26). Microtubule Inhibitors Mechanism of Action. [Link]
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PubChem. (n.d.). Carbetamide. Retrieved January 26, 2026, from [Link]
Sources
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. my.ucanr.edu [my.ucanr.edu]
- 5. Mitotic inhibitor - Wikipedia [en.wikipedia.org]
- 6. drugs.com [drugs.com]
- 7. youtube.com [youtube.com]
Spectroscopic Blueprint of Ethyl 3-chloro-4-methylcarbanilate: A Guide for Researchers
Foreword: Unveiling Molecular Architecture
In the landscape of pharmaceutical research and drug development, the precise characterization of molecular entities is paramount. The journey from a synthesized compound to a potential therapeutic agent is paved with rigorous analytical scrutiny. Among the arsenal of analytical techniques, spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—stand as the cornerstones of structural elucidation. This guide provides an in-depth exploration of the spectroscopic signature of Ethyl 3-chloro-4-methylcarbanilate, a compound of interest in medicinal chemistry. Our approach transcends a mere recitation of data; it delves into the causality behind the spectral features, offering a framework for understanding not just what the data is, but why it is so. This document is crafted for the discerning researcher, scientist, and drug development professional, for whom scientific integrity and a profound understanding of molecular behavior are the ultimate objectives.
Introduction to this compound
This compound, with the chemical formula C₁₀H₁₂ClNO₂, belongs to the carbamate class of organic compounds. Carbamates are esters of carbamic acid and are recognized for their diverse biological activities, which positions them as valuable scaffolds in drug discovery. The structural integrity and purity of such compounds are prerequisites for meaningful biological evaluation. Spectroscopic analysis provides a non-destructive and highly informative means to confirm the identity and purity of synthesized this compound.
Synthesis Snapshot: The title compound is typically synthesized via the reaction of 3-chloro-4-methylaniline with ethyl chloroformate in the presence of a base like pyridine. This reaction forms the carbamate linkage and yields this compound as a waxy solid with a melting point of 51-52°C. Understanding the synthetic route is crucial as it informs potential side products and impurities that could be reflected in the spectroscopic data.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Landscape
Core Principle: ¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. The chemical shift (δ) of a proton is influenced by the electron density around it, while the splitting pattern (multiplicity) arises from the magnetic influence of neighboring protons.
Predicted ¹H NMR Spectrum
Based on the structure of this compound, a predictable ¹H NMR spectrum can be anticipated. The following table summarizes the expected signals.
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | 1.2-1.4 | Triplet (t) | 3H | -O-CH₂-CH₃ |
| b | 2.3-2.4 | Singlet (s) | 3H | Ar-CH₃ |
| c | 4.1-4.3 | Quartet (q) | 2H | -O-CH₂ -CH₃ |
| d | 6.8-7.0 | Singlet (s) | 1H | N-H |
| e | 7.1-7.3 | Doublet (d) | 1H | Ar-H (meta to -NH) |
| f | 7.3-7.5 | Doublet of doublets (dd) | 1H | Ar-H (ortho to -NH, meta to -Cl) |
| g | 7.5-7.7 | Doublet (d) | 1H | Ar-H (ortho to -Cl) |
Data Interpretation: The Rationale Behind the Predictions
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Ethyl Group (-CH₂CH₃): The protons of the terminal methyl group (a) are expected to appear as a triplet around 1.2-1.4 ppm due to coupling with the adjacent methylene protons. The methylene protons (c), being attached to an electronegative oxygen atom, are deshielded and will appear further downfield as a quartet around 4.1-4.3 ppm, split by the methyl protons.
-
Aromatic Methyl Group (Ar-CH₃): The methyl group (b) attached to the aromatic ring is a singlet and is expected in the region of 2.3-2.4 ppm.
-
Amide Proton (N-H): The proton on the nitrogen atom (d) is typically a broad singlet, and its chemical shift can be variable, often appearing between 6.8 and 7.0 ppm.
-
Aromatic Protons (Ar-H): The three protons on the aromatic ring (e, f, g) will have distinct chemical shifts due to the electronic effects of the substituents (-NHCOOEt, -CH₃, and -Cl). The proton at position 5 (e) is expected to be a doublet. The proton at position 6 (f) will likely be a doublet of doublets due to coupling with two neighboring protons. The proton at position 2 (g) is anticipated to be a doublet.
Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Fourier transform the acquired free induction decay (FID), phase correct the spectrum, and integrate the signals.
Visualizing Proton Environments
Caption: Predicted ¹H NMR assignments for this compound.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The Carbon Skeleton
Core Principle: ¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal. The chemical shift of a carbon atom is highly dependent on its hybridization and the electronegativity of the atoms attached to it.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum of this compound is expected to show 10 distinct signals, corresponding to the 10 carbon atoms in the molecule.
| Signal | Predicted Chemical Shift (δ, ppm) | Assignment |
| 1 | 14-16 | -O-CH₂-C H₃ |
| 2 | 18-20 | Ar-C H₃ |
| 3 | 61-63 | -O-C H₂-CH₃ |
| 4 | 118-120 | Ar-C (ortho to -NH) |
| 5 | 125-127 | Ar-C (meta to -NH, ortho to -Cl) |
| 6 | 128-130 | Ar-C -Cl |
| 7 | 130-132 | Ar-C -CH₃ |
| 8 | 137-139 | Ar-C -NH |
| 9 | 153-155 | C =O (Carbamate) |
Data Interpretation: Decoding the Carbon Signals
-
Aliphatic Carbons: The methyl carbon of the ethyl group is expected at the most upfield position (14-16 ppm). The methylene carbon, being attached to oxygen, will be significantly downfield (61-63 ppm). The aromatic methyl carbon will be around 18-20 ppm.
-
Aromatic Carbons: The six aromatic carbons will appear in the typical aromatic region (110-140 ppm). Their precise chemical shifts are influenced by the substituents. The carbon bearing the chlorine atom (C-Cl) and the carbon attached to the nitrogen (C-NH) will be at the lower field end of this range.
-
Carbonyl Carbon: The carbonyl carbon of the carbamate group is the most deshielded carbon and is expected to appear significantly downfield, in the range of 153-155 ppm.
Experimental Protocol for ¹³C NMR
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.6 mL of deuterated solvent) due to the lower natural abundance of ¹³C.
-
Instrument Setup: Tune and shim the instrument for the ¹³C frequency.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This involves irradiating the sample with a broad range of proton frequencies to remove C-H coupling, resulting in a spectrum of singlets for each carbon. A larger number of scans is typically required.
-
Data Processing: Fourier transform the FID, phase correct, and baseline correct the spectrum.
Visualizing the Carbon Framework
Caption: Predicted ¹³C NMR assignments for this compound.
Infrared (IR) Spectroscopy: Probing Functional Groups
Core Principle: IR spectroscopy measures the vibrations of atoms in a molecule. Different functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the presence or absence of specific functional groups.
Predicted IR Spectrum
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3300-3400 | Medium | N-H Stretch | Amide |
| 2900-3000 | Medium | C-H Stretch | Aliphatic (CH₃, CH₂) |
| ~3100 | Weak | C-H Stretch | Aromatic |
| 1690-1720 | Strong | C=O Stretch | Carbamate |
| 1580-1620 | Medium | C=C Stretch | Aromatic Ring |
| 1220-1250 | Strong | C-O Stretch | Ester |
| 1200-1230 | Strong | C-N Stretch | Amide |
| 700-800 | Strong | C-Cl Stretch | Aryl Halide |
Data Interpretation: Vibrational Fingerprints
-
N-H Stretch: A medium intensity peak in the 3300-3400 cm⁻¹ region is a clear indicator of the N-H bond in the carbamate linkage.
-
C=O Stretch: A strong, sharp absorption band between 1690-1720 cm⁻¹ is the most prominent feature and is characteristic of the carbonyl group in the carbamate.
-
C-O and C-N Stretches: Strong bands in the fingerprint region, around 1220-1250 cm⁻¹ and 1200-1230 cm⁻¹, correspond to the C-O and C-N stretching vibrations of the carbamate group, respectively.
-
Aromatic and Aliphatic C-H Stretches: Absorptions just above 3000 cm⁻¹ are due to aromatic C-H stretching, while those just below 3000 cm⁻¹ are from the aliphatic C-H bonds of the methyl and ethyl groups.
-
C-Cl Stretch: A strong absorption in the lower frequency region (700-800 cm⁻¹) is indicative of the C-Cl bond.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.
-
Sample Scan: Record the spectrum of the sample.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
IR Analysis Workflow
Caption: A typical workflow for IR spectroscopic analysis using an ATR accessory.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Core Principle: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable information about its structure.
Predicted Mass Spectrum
For this compound (Molecular Weight: 213.66 g/mol ), the electron ionization (EI) mass spectrum is expected to show the following key features:
| m/z | Predicted Identity | Comments |
| 213/215 | [M]⁺ | Molecular ion peak. The M+2 peak at m/z 215 with ~1/3 the intensity of the M+ peak is characteristic of the presence of one chlorine atom. |
| 141/143 | [Cl-Ar-N=C=O]⁺ | Loss of ethoxy radical (-•OCH₂CH₃) |
| 168/170 | [M - C₂H₅]⁺ | Loss of ethyl radical (-•CH₂CH₃) |
| 141/143 | [Cl-Ar-NH₂]⁺ | Cleavage of the carbamate bond. |
Data Interpretation: The Fragmentation Puzzle
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) will appear at m/z 213. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak will be observed at m/z 215 with an intensity of about one-third of the M+ peak. This isotopic pattern is a definitive indicator of a monochlorinated compound.
-
Key Fragments: Fragmentation is likely to occur at the weaker bonds of the molecule.
-
Loss of the ethoxy group (•OCH₂CH₃, 45 Da) would lead to a fragment ion at m/z 168/170.
-
Cleavage of the C-O bond of the ester can result in the loss of an ethyl radical (•CH₂CH₃, 29 Da), giving a fragment at m/z 184/186.
-
A common fragmentation pathway for carbanilates involves the loss of the alkoxy group and rearrangement to form an isocyanate, which would appear at m/z 167/169.
-
Cleavage of the amide bond can lead to the formation of the 3-chloro-4-methylaniline radical cation at m/z 141/143.
-
Experimental Protocol for Mass Spectrometry (EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to generate positively charged molecular ions.
-
Mass Analysis: Accelerate the ions and separate them based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Predicted Fragmentation Pathway
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
A Symphony of Spectra: Integrated Analysis
The true power of spectroscopic characterization lies in the synergistic interpretation of data from multiple techniques. The predicted ¹H and ¹³C NMR spectra define the carbon-hydrogen framework of this compound, confirming the connectivity of the ethyl, methyl, and aromatic moieties. The IR spectrum corroborates this structure by identifying the key functional groups: the N-H and C=O of the carbamate, the C-O ester linkage, and the aromatic ring. Finally, mass spectrometry provides the definitive molecular weight and the characteristic isotopic pattern of chlorine, while its fragmentation pattern is consistent with the proposed structure. Together, these spectroscopic techniques provide a comprehensive and self-validating blueprint of this compound, ensuring its structural integrity for further research and development.
References
-
PrepChem. Synthesis of ethyl (3-chloro-4-methylphenyl)carbamate. Available at: [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
Probing the Mitotic Disruption Pathway of Ethyl 3-chloro-4-methylcarbanilate: A Technical Guide to its Mechanism of Action
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the presumed mechanism of action for Ethyl 3-chloro-4-methylcarbanilate, a compound belonging to the carbanilate class of molecules. Due to the limited direct research on this specific molecule, this guide establishes a scientifically grounded framework by drawing parallels with the well-documented herbicidal and plant growth regulatory activities of its close structural analog, Chlorpropham (isopropyl 3-chlorophenylcarbamate). The core of this guide focuses on the hypothesis that this compound functions as a microtubule-destabilizing agent, leading to mitotic disruption and subsequent inhibition of plant growth. We will delve into the molecular interactions with tubulin, the resulting cytological and physiological consequences, and present detailed, field-proven experimental protocols to validate this mechanism.
Introduction: Unveiling the Activity of a Carbanilate Herbicide
This compound is a member of the carbanilate chemical family, a class known for its biological activity, particularly as herbicides and plant growth regulators. While specific literature on this compound is scarce, its structural similarity to established carbamate herbicides, such as Chlorpropham, provides a strong basis for inferring its mechanism of action. Carbamate herbicides are recognized as mitotic inhibitors that interfere with the formation and function of microtubules, essential components of the cytoskeleton.[1] This guide will, therefore, proceed under the well-founded hypothesis that this compound shares this primary mode of action. Our exploration will be grounded in the established principles of carbamate herbicide toxicology and will provide the necessary technical details for researchers to investigate and validate this proposed mechanism.
The Core Mechanism: Disruption of Microtubule Dynamics
The central hypothesis for the mechanism of action of this compound is its interference with microtubule dynamics, a critical process for cell division and elongation in plants.
Molecular Target: The Tubulin Dimer
Microtubules are dynamic polymers composed of α- and β-tubulin heterodimers. The proper assembly and disassembly of these polymers are vital for the formation of the mitotic spindle during cell division. Carbamate herbicides are known to bind to tubulin, preventing its polymerization into microtubules.[2] This action is analogous to other microtubule-disrupting agents used in various fields of research and medicine. The binding is thought to occur at a site on the β-tubulin subunit, which interferes with the conformational changes necessary for polymerization.
The Signaling Pathway of Mitotic Disruption
The interaction of this compound with tubulin initiates a cascade of events leading to the cessation of cell division and, ultimately, plant death. This pathway is a prime example of how targeting a fundamental cellular process can lead to potent biological effects.
Physiological and Morphological Consequences
The disruption of mitosis at the cellular level manifests in a series of observable physiological and morphological changes in the treated plant. These symptoms are characteristic of microtubule-inhibiting herbicides.
-
Stunted Growth: The most prominent effect is the cessation of growth, particularly in meristematic regions like root and shoot tips where cell division is rapid.[1]
-
Swollen Root Tips: Inhibition of cell division without the cessation of cell expansion leads to the formation of club-shaped or swollen root tips.
-
Abnormal Morphology: Shoots may appear stunted and leaves may be crinkled or malformed due to the disruption of normal cell division and expansion patterns.
-
Secondary Effects: While the primary target is mitosis, secondary effects on other physiological processes can occur. For instance, some carbamates have been shown to suppress plant transpiration and respiration.
Experimental Validation: A Framework for Investigation
To rigorously test the hypothesized mechanism of action of this compound, a multi-faceted experimental approach is necessary. This section outlines key protocols that provide a self-validating system for confirming its role as a microtubule disruptor.
In Vitro Tubulin Polymerization Assay
This biochemical assay directly assesses the effect of the compound on the polymerization of purified tubulin. A decrease in the rate and extent of polymerization in the presence of this compound would provide strong evidence for its interaction with tubulin.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Thaw commercially available, purified bovine brain tubulin on ice.
-
Prepare a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2) and a GTP stock solution.[1]
-
-
Reaction Setup:
-
On ice, prepare reaction mixtures in a pre-chilled 96-well plate. Each well should contain the polymerization buffer, GTP (final concentration 1 mM), and varying concentrations of this compound.
-
Include positive (e.g., Nocodazole, a known microtubule destabilizer) and negative (solvent control) controls.[1]
-
-
Initiation and Measurement:
-
Initiate polymerization by adding the tubulin solution to each well (final concentration typically 2-3 mg/mL).
-
Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C.
-
Monitor the change in absorbance at 340 nm over time (typically 60 minutes) in kinetic mode.[1] An increase in absorbance corresponds to microtubule polymerization.
-
-
Data Analysis:
-
Plot absorbance versus time for each concentration.
-
Calculate the initial rate of polymerization (Vmax) and the maximum polymer mass (Amax) for each condition.
-
Determine the IC50 value, the concentration of this compound that inhibits tubulin polymerization by 50%.
-
Immunofluorescence Microscopy of Plant Cells
This cell-based assay visualizes the effect of the compound on the microtubule cytoskeleton within intact plant cells. Disruption of the intricate microtubule arrays, particularly the mitotic spindle, provides direct cellular evidence of the compound's mechanism.
Experimental Protocol: Immunofluorescence Staining of Plant Root Tip Microtubules
-
Plant Material and Treatment:
-
Germinate seeds of a model plant (e.g., Arabidopsis thaliana or onion) on a suitable growth medium.
-
Treat the seedlings with varying concentrations of this compound for a defined period (e.g., 24 hours). Include a solvent-treated control.
-
-
Fixation and Permeabilization:
-
Immunostaining:
-
Block non-specific antibody binding using a blocking solution (e.g., BSA in PBS).
-
Incubate the root tips with a primary antibody against α-tubulin overnight at 4°C.[4]
-
Wash the samples thoroughly and then incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse).
-
-
Microscopy and Imaging:
-
Mount the stained root tips on a microscope slide with an anti-fade mounting medium.
-
Visualize the microtubule structures using a confocal laser scanning microscope.
-
Capture Z-stack images to reconstruct the three-dimensional microtubule arrays.
-
-
Analysis:
-
Compare the microtubule organization in treated versus control cells. Look for evidence of microtubule depolymerization, disorganized spindles, and mitotic arrest.
-
Chlorophyll Fluorescence Analysis
While not a direct measure of microtubule disruption, chlorophyll fluorescence is a sensitive indicator of overall plant stress and can provide quantitative data on the physiological impact of the herbicide.[5][6] A decrease in photosynthetic efficiency can be a downstream consequence of the primary mechanism of action.
Experimental Protocol: Chlorophyll Fluorescence Measurement
-
Plant Treatment and Dark Adaptation:
-
Grow plants under controlled conditions and treat them with different concentrations of this compound.
-
Before measurement, dark-adapt the leaves for at least 20-30 minutes.[7]
-
-
Measurement:
-
Use a portable chlorophyll fluorometer to measure key fluorescence parameters.
-
Determine the minimum fluorescence (Fo) and the maximum fluorescence (Fm) by applying a saturating pulse of light.
-
-
Data Calculation and Interpretation:
-
Calculate the maximum quantum yield of photosystem II (PSII) photochemistry using the formula: Fv/Fm = (Fm - Fo) / Fm.
-
A decrease in the Fv/Fm ratio indicates stress on the photosynthetic apparatus.[7]
-
Quantitative Data and Interpretation
Table 1: Representative IC50 Values for Carbamate Pesticides
| Carbamate Compound | Target Organism/Cell Line | Endpoint | IC50 Value | Reference |
| Carbaryl | Cyanobacterium (Cylindrospermum sp.) | Growth Inhibition | 56.2 µg/mL | [8] |
| Carbofuran | Cyanobacterium (Cylindrospermum sp.) | Growth Inhibition | 588.8 µg/mL | [8] |
| Fenoxycarb | Rat Neuronal Nicotinic Receptors (α4β4) | Receptor Inhibition | 3 µM | [9] |
| Bendiocarb | Rat Brain Acetylcholinesterase | Enzyme Inhibition | 1 µM | [9] |
Note: These values are for illustrative purposes and highlight the range of activities observed for different carbamate compounds across various biological systems. The IC50 for this compound on plant tubulin polymerization would need to be determined experimentally.
Conclusion
Based on its chemical structure and the well-established mechanism of related compounds, this compound is strongly hypothesized to act as a mitotic inhibitor by disrupting microtubule polymerization. This guide has outlined the molecular, cellular, and physiological basis for this mechanism of action. The provided experimental protocols offer a robust framework for researchers to validate this hypothesis, from direct biochemical assays to cellular imaging and physiological measurements. A thorough investigation following this guide will enable a comprehensive understanding of the herbicidal properties of this compound and its potential applications in agricultural science and drug development.
References
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Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - PubMed Central. Available at: [Link]
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Whole-Mount Immunofluorescence Staining of Plant Cells and Tissues. ResearchGate. Available at: [Link]
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Tubulin Polymerization Assay Kit (Cat. # BK006P). Interchim. Available at: [Link]
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Measurement of in vitro microtubule polymerization by turbidity and fluorescence. PubMed. Available at: [Link]
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(PDF) Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. ResearchGate. Available at: [Link]
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The I50 values (concentrations resulting in 50% growth restriction) of the Albizia richardiana H2O (aqueous) meth- anolic extracts against the test plants. ResearchGate. Available at: [Link]
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Residue levels of chlorpropham in individual tubers and composite samples of postharvest-treated potatoes. PubMed. Available at: [Link]
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Monitoring weed mechanical and chemical damage stress based on chlorophyll fluorescence imaging. Frontiers. Available at: [Link]
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Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging. PMC - NIH. Available at: [Link]
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1 Whole-mount immunofluorescent staining of microtubules ( green) and... ResearchGate. Available at: [Link]
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Residue Levels of Chlorpropham in Individual Tubers and Composite Samples of Postharvest-Treated Potatoes. ResearchGate. Available at: [Link]
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Chlorophyll fluorescence analysis: a guide to good practice and understanding some new applications. Oxford Academic. Available at: [Link]
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Any suggestions about immunostaining microtubules of root tip in Arabidopsis ?. ResearchGate. Available at: [Link]
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Active Chlorophyll Fluorescence Technologies in Precision Weed Management: Overview and Perspectives. MDPI. Available at: [Link]
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Root tip practical. YouTube. Available at: [Link]
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Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. MDPI. Available at: [Link]
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Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. NIH. Available at: [Link]
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Utilization of Chlorophyll Fluorescence Imaging Technology to Detect Plant Injury by Herbicides in Sugar Beet and Soybean. Cambridge University Press & Assessment. Available at: [Link]
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Use of chlorophyll fluorescence as a tool for determination of herbicide toxic effect: Review. Weed Science Society of America. Available at: [Link]
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Selective effects of carbamate pesticides on rat neuronal nicotinic acetylcholine receptors and rat brain acetylcholinesterase. PubMed. Available at: [Link]
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Toxicity of carbamate pesticides to cells, heterocysts and akinetes of the cyanobacterium Cylindrospermum, sp. ResearchGate. Available at: [Link]
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An In-depth Technical Guide to the Degradation Pathways of Ethyl 3-chloro-4-methylcarbanilate
This guide provides a detailed technical overview of the potential degradation pathways of Ethyl 3-chloro-4-methylcarbanilate, a compound of interest within the broader class of carbanilate herbicides. While specific research on this particular molecule is limited, this document synthesizes established principles of herbicide chemistry and degradation of structurally analogous compounds to propose its likely environmental fate. This analysis is intended for researchers, scientists, and professionals in drug development and environmental science who are investigating the stability and transformation of this and similar molecules.
Introduction to this compound
This compound belongs to the carbanilate class of compounds, which are structurally related to carbamate pesticides. These molecules are characterized by a carbamic acid ester linkage. The specific structure of this compound, featuring a chlorinated and methylated phenyl ring, suggests its potential application as a herbicide, although it is not as widely studied as other members of the carbanilate family. Understanding its degradation is crucial for assessing its environmental persistence, potential for bioaccumulation, and the toxicological profile of its transformation products.
The environmental fate of pesticides is influenced by a variety of factors, including their chemical properties (like water solubility and volatility) and environmental conditions.[1] The primary degradation mechanisms for organic compounds like this compound in the environment are hydrolysis, photolysis, and microbial degradation.[1]
Proposed Degradation Pathways
Based on the degradation patterns of other carbanilate and carbamate herbicides, the following pathways are proposed for this compound.[2][3]
Hydrolytic Degradation
Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For this compound, the ester and carbamate linkages are the most susceptible sites for hydrolysis. The rate of hydrolysis is significantly influenced by pH, with degradation often being more rapid under alkaline conditions.[3]
The primary hydrolytic degradation pathway is expected to involve the cleavage of the carbamate ester bond, yielding 3-chloro-4-methylaniline, ethanol, and carbon dioxide.
Proposed Hydrolytic Degradation Pathway:
Caption: Proposed hydrolytic degradation of this compound.
Photolytic Degradation
Photolysis, or photodegradation, is the breakdown of compounds by light, particularly in the ultraviolet spectrum of sunlight.[1] Carbamate herbicides are known to undergo photolysis, which can lead to a variety of transformation products through mechanisms such as oxidation, reduction, and rearrangement.[3] For this compound, direct photolysis may involve the cleavage of the carbamate bond. Indirect photolysis, mediated by photosensitizers in the environment (e.g., humic acids), could lead to the formation of reactive oxygen species that attack the molecule.[3]
Potential photolytic degradation products could include hydroxylated derivatives of the aromatic ring and cleavage products similar to those from hydrolysis.
Proposed Photolytic Degradation Pathways:
Caption: Proposed direct and indirect photolytic degradation pathways.
Microbial Degradation
Microbial degradation is a key process in the breakdown of herbicides in soil and water.[4][5][6] Various microorganisms, including bacteria and fungi, can utilize herbicides as a source of carbon, nitrogen, or energy.[6] The degradation can occur through enzymatic pathways, often involving hydrolysis, oxidation, and dealkylation.
For this compound, microbial degradation is likely to be initiated by a hydrolase enzyme cleaving the carbamate linkage, similar to the chemical hydrolysis pathway. This would release 3-chloro-4-methylaniline, which can be further degraded by microorganisms. The ethyl group may also be a point of initial attack through oxidation. The rate of microbial degradation is influenced by environmental factors such as temperature, pH, moisture, and the composition of the microbial community.[7]
Proposed Microbial Degradation Pathway:
Caption: Proposed initial steps in the microbial degradation of this compound.
Experimental Methodologies for Degradation Studies
To validate the proposed degradation pathways and quantify the rates of transformation, a series of well-defined laboratory experiments are necessary.
Hydrolysis Studies
Objective: To determine the rate of hydrolysis of this compound at different pH values.
Protocol:
-
Prepare buffer solutions at pH 4, 7, and 9.
-
Spike a known concentration of this compound into each buffer solution in sterile, sealed containers.
-
Incubate the solutions at a constant temperature (e.g., 25°C) in the dark.
-
Collect samples at predetermined time intervals.
-
Analyze the samples for the parent compound and potential degradation products (e.g., 3-chloro-4-methylaniline) using appropriate analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Calculate the hydrolysis rate constant and half-life at each pH.
Photolysis Studies
Objective: To determine the rate of photolytic degradation of this compound in aqueous solution.
Protocol:
-
Prepare an aqueous solution of this compound in a photochemically transparent solvent (e.g., acetonitrile/water).
-
Expose the solution to a light source that simulates natural sunlight (e.g., a xenon arc lamp).
-
Run a parallel control experiment in the dark to account for any non-photolytic degradation.
-
Collect samples at various time points.
-
Analyze the samples by HPLC or LC-MS/MS to quantify the parent compound and identify photoproducts.[8]
-
Determine the photodegradation quantum yield and half-life.
Microbial Degradation Studies
Objective: To assess the biodegradability of this compound in soil and/or water.
Protocol:
-
Select a relevant environmental matrix (e.g., agricultural soil, pond water).
-
Treat the matrix with a known concentration of this compound.
-
Establish a sterile control by autoclaving a portion of the matrix to distinguish between biotic and abiotic degradation.
-
Incubate the samples under controlled conditions (temperature, moisture).
-
Extract and analyze samples at regular intervals for the parent compound and its metabolites using techniques like LC-MS/MS.
-
Calculate the rate of biodegradation and identify the major degradation products.
Analytical Techniques for Identification and Quantification
The accurate identification and quantification of this compound and its degradation products are critical for understanding its environmental fate.
Table 1: Analytical Techniques for Degradation Studies
| Technique | Application | Advantages |
| High-Performance Liquid Chromatography (HPLC) | Quantification of the parent compound and major degradation products. | Robust, reproducible, and widely available. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile and semi-volatile degradation products.[9] | Excellent separation and structural elucidation capabilities. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Highly sensitive and selective identification and quantification of parent compound and metabolites in complex matrices.[8] | Provides confirmation of identity and low detection limits. |
Conclusion
The experimental methodologies and analytical techniques outlined in this guide offer a robust approach for researchers to empirically determine the degradation kinetics and pathways of this compound. Such studies are essential for a comprehensive environmental risk assessment and for the development of sustainable chemical products.
References
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PubChem. Ethyl 3-chloro-4-hydroxybenzoate. [Link]
- Gupta, P. K. (2017). Environmental Fate and Toxicology of Carbaryl. In Toxicology of Organophosphate & Carbamate Compounds (pp. 345-356). Academic Press.
- Wang, Y., et al. (2022). A Novel Pathway of Chlorimuron-Ethyl Biodegradation by Chenggangzhangella methanolivorans Strain CHL1 and Its Molecular Mechanisms. International Journal of Molecular Sciences, 23(17), 9883.
- Singh, B. K., & Walker, A. (2006). Microbial degradation of herbicides. Indian Journal of Microbiology, 46(2), 95-117.
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PrepChem. Synthesis of ethyl (3-chloro-4-methylphenyl)carbamate. [Link]
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World Health Organization. (1996). Carbaryl. Environmental Health Criteria 153. [Link]
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Eawag. Carbon Tetrachloride Degradation Pathway. [Link]
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MDPI. Microbial Degradation of Herbicide Residues in Australian Soil: An Overview of Mechanistic Insights and Recent Advancements. [Link]
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ResearchGate. Microbial degradation of herbicides. [Link]
- Zacharakis, G., et al. (2016). Photodegradation of ethyl paraben using simulated solar radiation and Ag3PO4 photocatalyst.
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ResearchGate. Mode of entry of carbamate pesticides into the environment and their fate. [Link]
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U.S. Environmental Protection Agency. (1996). Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorobenzylation Derivatization. [Link]
- Nagy, I., et al. (1995). Degradation of the thiocarbamate herbicide EPTC (S-ethyl dipropylcarbamothioate) and biosafening by Rhodococcus sp. Strain NI86/21 involve an inducible cytochrome P-450 system and aldehyde dehydrogenase. Journal of Bacteriology, 177(3), 676-687.
- Liu, C., et al. (2016). Biodegradation of chlorimuron-ethyl and the associated degradation pathway by Rhodococcus sp. D310-1. Environmental Science and Pollution Research, 23(8), 7508-7518.
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MDPI. Environmental Fate and Sustainable Management of Pesticides in Soils: A Critical Review Focusing on Sustainable Agriculture. [Link]
- Kumar, S. (2018). Degradation and Bioremediation of Herbicides by Microorganisms. Research Trend.
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Jordan, L. S. Degradation of Herbicides in Soils. [Link]
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National Pesticide Information Center. What happens to pesticides released in the environment? [Link]
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Methodological & Application
Application Notes & Protocols for High-Throughput Screening of Ethyl 3-chloro-4-methylcarbanilate as a Potential Tubulin Polymerization Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive guide for the high-throughput screening (HTS) of the novel small molecule, Ethyl 3-chloro-4-methylcarbanilate, as a putative inhibitor of tubulin polymerization. The protocols detailed herein are designed to facilitate the rapid and robust identification and characterization of the compound's effects on microtubule dynamics, a critical target in oncology drug discovery. We present a multi-tiered screening cascade, commencing with a primary biochemical assay to directly measure effects on tubulin polymerization in vitro, followed by a secondary cell-based high-content screening (HCS) assay to validate activity within a cellular context and concluding with essential cytotoxicity counter-screens to assess specificity. The causality behind experimental choices, self-validating systems, and references to authoritative sources are integrated throughout to ensure scientific integrity and reproducibility.
Introduction: The Rationale for Screening this compound as a Tubulin Modulator
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are fundamental components of the cytoskeleton, playing pivotal roles in cell division, intracellular transport, and maintenance of cell shape.[1] The critical involvement of microtubules in mitosis makes them a well-validated and highly successful target for anticancer therapeutics.[2] Agents that interfere with microtubule dynamics can be broadly categorized into two classes: microtubule-destabilizing agents (e.g., Vinca alkaloids, Colchicine) which inhibit polymerization, and microtubule-stabilizing agents (e.g., Taxanes) which suppress depolymerization. Both classes of drugs ultimately disrupt the mitotic spindle, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.
This compound belongs to the carbamate class of compounds. While the specific biological activity of this molecule is not extensively documented, the carbamate scaffold is present in numerous compounds known to interact with tubulin. This structural alert, combined with the need for novel tubulin inhibitors that may circumvent mechanisms of clinical resistance, provides a strong rationale for investigating its potential as a microtubule-targeting agent.
This guide, therefore, outlines a systematic HTS workflow to elucidate the potential of this compound as a novel tubulin polymerization inhibitor.
The Screening Cascade: A Multi-Assay Approach
A robust screening cascade is essential for minimizing false positives and negatives and for efficiently progressing hit compounds. Our proposed workflow employs a sequential, multi-assay strategy.
Caption: Workflow for the High-Content Microtubule Integrity Assay.
Experimental Protocol:
Materials:
-
Cell Line: A549 (human lung carcinoma) or HeLa (human cervical cancer) cells. These are standard models with well-defined microtubule networks. [1]* Culture medium (e.g., DMEM with 10% FBS)
-
Black, clear-bottom 384-well imaging plates
-
This compound and controls (as in primary screen)
-
Fixative: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Mouse anti-α-tubulin monoclonal antibody
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG
-
Nuclear Stain: DAPI
-
High-content imaging system (e.g., GE InCell Analyzer, Molecular Devices ImageXpress)
Procedure:
-
Cell Plating: Seed A549 cells into 384-well imaging plates at a density that ensures they are sub-confluent at the time of imaging. Incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound and controls for a predetermined time (e.g., 16 hours). [3]3. Cell Staining:
-
Fix cells with 4% PFA.
-
Permeabilize with 0.1% Triton X-100.
-
Block non-specific binding with 5% BSA.
-
Incubate with anti-α-tubulin primary antibody (1-2 hours).
-
Incubate with fluorescently labeled secondary antibody and DAPI (1 hour).
-
-
Imaging: Acquire images using an HCS instrument. Capture at least two channels: DAPI (for nuclei) and Alexa Fluor 488 (for microtubules).
-
Image Analysis: Use image analysis software to quantify changes in the microtubule network. Key parameters include:
-
Texture analysis (Haralick homogeneity): An increase in homogeneity can indicate microtubule depolymerization. [3] * Fiber length and count: A decrease indicates depolymerization.
-
Intensity and area of tubulin stain: Changes can reflect depolymerization or bundling.
-
Data Interpretation:
-
Destabilization: A dose-dependent decrease in microtubule fiber length and an increase in diffuse cytoplasmic staining are indicative of an inhibitory effect.
-
Stabilization: The formation of thick microtubule bundles and increased resistance to depolymerization are hallmarks of stabilizing agents.
-
EC₅₀ Calculation: A dose-response curve is generated based on the quantified phenotypic changes to determine the half-maximal effective concentration (EC₅₀).
Counter-Screening: Cytotoxicity Assays
It is crucial to determine whether the observed cellular phenotype is due to a specific interaction with microtubules or a result of general cytotoxicity. [4]Therefore, a parallel cytotoxicity assay should be performed.
Principle:
A variety of assays can be used to measure cell viability. A common and straightforward method is the resazurin (AlamarBlue) assay, which measures the metabolic activity of viable cells.
Experimental Protocol:
Procedure:
-
Plate and treat cells with this compound as described in the HCS protocol.
-
At the end of the incubation period, add resazurin solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure fluorescence using a plate reader.
-
Calculate the concentration at which cell viability is reduced by 50% (CC₅₀).
Data Interpretation and Selectivity Index:
A compound is considered a specific microtubule-targeting agent if its EC₅₀ from the HCS assay is significantly lower than its CC₅₀ from the cytotoxicity assay. The Selectivity Index (SI) is calculated as:
SI = CC₅₀ / EC₅₀
A high SI value (>10) is desirable, indicating that the compound disrupts microtubules at concentrations that are not broadly toxic to the cells.
| Assay Type | Purpose | Key Metric | Desired Outcome |
| Primary: In Vitro Polymerization | Direct target engagement | IC₅₀ | Potent inhibition of tubulin assembly |
| Secondary: HCS Microtubule Integrity | Cellular activity & phenotype | EC₅₀ | Dose-dependent microtubule disruption |
| Counter-Screen: Cytotoxicity | Assess general toxicity | CC₅₀ | High CC₅₀ value |
| Overall | Determine specificity | Selectivity Index (SI) | SI > 10 |
Conclusion and Future Directions
This application note details a robust, multi-tiered HTS cascade to investigate this compound as a potential tubulin polymerization inhibitor. By integrating a direct biochemical assay with a phenotypic, cell-based high-content screen and a crucial cytotoxicity counter-screen, this workflow provides a comprehensive and reliable method for hit identification and validation. Positive confirmation of specific anti-tubulin activity would warrant further investigation, including mechanism of action studies to determine the binding site on tubulin and structure-activity relationship (SAR) studies to optimize potency and selectivity.
References
-
Li, Q., & Sham, H. L. (2014). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Current chemical genomics, 8, 1–9. [Link]
-
Al-Zoubi, M. S., et al. (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. Biomolecules, 13(2), 249. [Link]
- Gaskin, F., et al. (1974). Turbidimetric method for the in vitro assembly and disassembly of porcine neurotubules. FEBS Letters, 40(2), 280-284. (Note: While not directly cited for a specific protocol step, this represents foundational work for turbidity assays. A more recent, detailed protocol is found in other references.)
-
NanoTemper Technologies. (2022). NanoDSF Screening for Anti-tubulin Agents Uncovers New Structure–Activity Insights. ACS Omega. [Link]
-
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay (fluorescence-based). Retrieved January 25, 2026, from [Link]
-
Bonne, D., et al. (1985). 4',6'-Diamidino-2-phenylindole, a fluorescent probe for tubulin and microtubules. Journal of Biological Chemistry, 260(5), 2819-2825. [Link]
-
ACS Publications. (2022). High-Throughput Image-Based Assay for Identifying In Vitro Hepatocyte Microtubule Disruption. Journal of Agricultural and Food Chemistry. [Link]
-
Prudent, R., et al. (2020). A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval. Frontiers in Cell and Developmental Biology, 8, 305. [Link]
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Assay Genie. (n.d.). Cytotoxicity Assays - High Throughput Screening. Retrieved January 25, 2026, from [Link]
-
Wang, Y., et al. (2017). Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy. Signal Transduction and Targeted Therapy, 2, 17047. [Link]
-
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. Retrieved January 25, 2026, from [Link]
-
Prudent, R., & Barette, C. (2018). A new quantitative cell-based assay for the screening of microtubule-stabilizing agents. Methods in Molecular Biology, 1771, 135-147. (Note: This reference supports the general methodology described in reference.[5])
-
National Center for Biotechnology Information. (2014). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PubMed. [Link]
- Niles, A. L., et al. (2007). A multiplexed homogeneous cell-based assay for the simultaneous measurement of apoptosis and cytotoxicity. Assay and drug development technologies, 5(4), 545-555. (Note: This reference provides background on multiplexing cytotoxicity and apoptosis, relevant to counter-screening.)
-
El-Bastawissy, E., et al. (2023). Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. ACS Omega. [Link]
-
ibidi GmbH. (n.d.). Positive/Negative Control for Tube Formation Experiments. Retrieved January 25, 2026, from [Link]
- Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs. Nature reviews cancer, 4(4), 253-265. (Note: General background, not directly cited for a specific protocol step.)
-
ResearchGate. (n.d.). A cell-based assay for detecting microtubule stabilizing agents. Retrieved January 25, 2026, from [Link]
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Rockland Immunochemicals Inc. (2021). Positive and Negative Controls. Retrieved January 25, 2026, from [Link]
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ResearchGate. (n.d.). Tubulin inhibitors: Pharmacophore modeling, virtual screening and molecular docking. Retrieved January 25, 2026, from [Link]
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ResearchGate. (n.d.). High-Throughput Screening Assays for the Assessment of Cytotoxicity. Retrieved January 25, 2026, from [Link]
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Korten, T., et al. (2018). An automated in vitro motility assay for high-throughput studies of molecular motors. Lab on a Chip, 18(18), 2769-2777. [Link]
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Marin Biologic Laboratories, Inc. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Retrieved January 25, 2026, from [Link]
-
National Center for Biotechnology Information. (2018). Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. PubMed. [Link]
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MDPI. (2022). Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. Molecules. [Link]
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Troubleshooting & Optimization
"Ethyl 3-chloro-4-methylcarbanilate" stability issues in solution
A Guide to Understanding and Mitigating Stability Issues in Solution
Welcome to the Technical Support Center for Ethyl 3-chloro-4-methylcarbanilate. This guide, curated by Senior Application Scientists, is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and answers to frequently asked questions regarding the stability of this compound in experimental solutions.
Introduction: The Challenge of Carbanilate Stability
This compound, as a member of the N-phenylcarbamate family, possesses a chemically labile carbamate linkage. This inherent characteristic makes it susceptible to degradation under various experimental conditions. Understanding the primary degradation pathways—hydrolysis, thermal decomposition, and photodegradation—is paramount to ensuring the accuracy and reproducibility of your results. This guide will walk you through the science behind these stability issues and provide actionable protocols to maintain the integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: I'm seeing a gradual loss of my compound's activity over time in my aqueous cell culture medium. What could be the cause?
This is a classic sign of hydrolytic degradation. The carbamate bond in this compound is susceptible to hydrolysis, a reaction with water that cleaves the molecule. The rate of this degradation is highly dependent on the pH of your solution.
-
Expert Insight: Carbamate hydrolysis is significantly accelerated under alkaline (basic) conditions.[1] Many standard cell culture media are buffered at a physiological pH of ~7.4, which is slightly alkaline and can promote slow hydrolysis over time.
Q2: My stock solution of this compound in DMSO appears cloudy after being stored at room temperature. What is happening?
While DMSO is a common solvent for preparing high-concentration stock solutions, prolonged storage at room temperature can still lead to issues. The cloudiness could be due to a few factors:
-
Precipitation: The compound may be precipitating out of solution if the concentration is close to its solubility limit in DMSO.
-
Degradation: Although slower than in aqueous solutions, degradation can still occur. The degradation products may have lower solubility in DMSO, leading to precipitation.
-
Water Absorption: DMSO is hygroscopic and can absorb moisture from the air. This introduction of water can initiate hydrolysis of the carbanilate.
Q3: I've noticed a new peak in my HPLC chromatogram after my reaction mixture was heated. Is this related to the stability of this compound?
Yes, this is a strong indication of thermal degradation. Carbanilates are known to decompose at elevated temperatures.[2][3] The primary thermal degradation pathway involves the cleavage of the carbamate bond.[2]
-
Causality: The energy from heating can overcome the activation energy required to break the carbamate linkage, leading to the formation of new chemical entities that will appear as distinct peaks in your chromatogram.
Q4: My experiments conducted under bright laboratory light are giving inconsistent results compared to those done in subdued lighting. Could light be affecting my compound?
This is a very plausible scenario. N-phenylcarbamates can be susceptible to photodegradation, where exposure to light, particularly in the UV spectrum, can induce chemical reactions.[4]
-
Mechanism Insight: Photodegradation can proceed through various mechanisms, including photooxidation, leading to a variety of degradation products and a loss of the parent compound.[4]
Troubleshooting Guide: From Problem to Protocol
This section provides a structured approach to identifying and solving stability issues with this compound in your experiments.
Issue 1: Suspected Hydrolytic Degradation
-
Symptoms:
-
Decreased biological activity in aqueous buffers or media over time.
-
Changes in the analytical profile (e.g., new peaks in HPLC, changes in peak area) of aqueous solutions.
-
-
Underlying Science: The ester and amide-like character of the carbamate group makes it susceptible to nucleophilic attack by water or hydroxide ions. This hydrolysis reaction breaks the carbamate bond, yielding an alcohol and a carbamic acid, which is unstable and further decomposes to an amine and carbon dioxide. For this compound, this would result in ethanol and 3-chloro-4-methylaniline.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for hydrolytic degradation.
Issue 2: Suspected Thermal Degradation
-
Symptoms:
-
Appearance of new peaks in analytical chromatograms after heating.
-
Loss of compound after procedures involving elevated temperatures.
-
-
Underlying Science: Thermal decomposition of carbanilates typically proceeds through a unimolecular elimination reaction.[3] For this compound, this would likely involve the cleavage of the carbamate bond to form 3-chloro-4-methylphenyl isocyanate and ethanol.[2]
-
Inferred Thermal Degradation Pathway:
Caption: Inferred thermal degradation of this compound.
Issue 3: Suspected Photodegradation
-
Symptoms:
-
Inconsistent results between experiments performed under different lighting conditions.
-
Discoloration of the solution upon exposure to light.
-
-
Underlying Science: The aromatic rings and heteroatoms in the carbanilate structure can absorb light energy, leading to electronically excited states that are more reactive. This can initiate degradation pathways such as photooxidation.[4]
Experimental Protocols
Protocol 1: Preparation of Stable Stock Solutions
This protocol provides a method for preparing a high-concentration stock solution of this compound with minimized risk of degradation.
-
Solvent Selection: Choose a high-purity, anhydrous aprotic solvent. Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are recommended.
-
Weighing: Accurately weigh the desired amount of this compound in a clean, dry vial.
-
Dissolution: Add the appropriate volume of anhydrous solvent to the vial to achieve the target concentration. Vortex or sonicate briefly until the compound is completely dissolved.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in amber glass vials or vials wrapped in aluminum foil to protect from light.
-
Store the aliquots at -20°C or -80°C to minimize both hydrolytic and thermal degradation.
-
-
Handling: When using a stock solution, allow the aliquot to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution. Use the aliquot for a single experiment and discard any unused portion to avoid freeze-thaw cycles.
Protocol 2: HPLC-Based Stability Assessment
This protocol outlines a method to quantify the stability of this compound in your experimental solution over time. High-performance liquid chromatography (HPLC) is a suitable technique for this purpose.[5][6]
-
Preparation of Test Solution: Prepare your experimental solution containing a known concentration of this compound.
-
Initial Time Point (T=0): Immediately after preparation, take an aliquot of the solution and analyze it by HPLC to determine the initial peak area of the parent compound.
-
Incubation: Store the remaining test solution under your typical experimental conditions (e.g., 37°C for a cell-based assay, room temperature on the benchtop). Protect the solution from light if photodegradation is a concern.
-
Time Points: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the test solution for HPLC analysis.
-
HPLC Analysis:
-
Column: A C18 reversed-phase column is a good starting point for the analysis of carbamates.[7]
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol is typically used.
-
Detection: UV detection at a wavelength where the compound has significant absorbance.
-
-
Data Analysis:
-
For each time point, calculate the peak area of this compound.
-
Normalize the peak area at each time point to the peak area at T=0 to determine the percentage of the compound remaining.
-
Plot the percentage of compound remaining versus time to visualize the degradation kinetics.
-
| Time (hours) | Peak Area (arbitrary units) | % Remaining |
| 0 | 100000 | 100% |
| 1 | 95000 | 95% |
| 2 | 90000 | 90% |
| 4 | 80000 | 80% |
| 8 | 65000 | 65% |
| 24 | 30000 | 30% |
| Table 1: Example data from an HPLC-based stability study. |
Data Interpretation and Actionable Insights
-
Rapid Degradation (e.g., >20% loss in 8 hours): Your experimental window is limited. Prepare fresh solutions immediately before use and minimize the duration of the experiment.
-
Moderate Degradation (e.g., 10-20% loss in 24 hours): For longer experiments, consider the impact of this degradation on your results. It may be necessary to account for the concentration change over time in your analysis.
-
Slow Degradation (e.g., <10% loss in 24 hours): Your solution is relatively stable under the tested conditions for typical experimental durations.
By understanding the inherent stability characteristics of this compound and implementing these troubleshooting and experimental protocols, you can significantly enhance the reliability and reproducibility of your research.
References
-
Effect of pH on structure, function, and stability of mitochondrial carbonic anhydrase VA. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. (2021). National Center for Biotechnology Information. Retrieved from [Link]
- Method for preparing ethyl chloroformate. (n.d.). Google Patents.
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Photodegradation of the carbamate insecticide pirimicarb. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Thermal Decomposition Kinetics of Triclocarban (TCC). (n.d.). ResearchGate. Retrieved from [Link]
-
Effect of the pH grade of silicates on chemical stability of coground amorphous quinapril hydrochloride and its stabilization using pH-modifiers. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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The mechanism for the acid catalysed hydrolysis of esters. (n.d.). Chemguide. Retrieved from [Link]
-
Effect of pH on stability of β-carotene. (n.d.). ResearchGate. Retrieved from [Link]
-
The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. (n.d.). Agilent. Retrieved from [Link]
-
Evaluation of common organic solvents for gas chromatographic analysis and stability of multiclass pesticide residues. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Thermal degradation of basic alkoxy carbanilates in gas Chromatograph. (n.d.). Chemical Papers. Retrieved from [Link]
-
Solvents for a Safer, Sustainable Lab. (n.d.). University of Southern California Environmental Health & Safety. Retrieved from [Link]
-
Effective Analysis Carbamate Pesticides. (n.d.). Separation Science. Retrieved from [Link]
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Influence of pH and light on the stability of some antioxidants. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. (n.d.). CSIRO Publishing. Retrieved from [Link]
-
Photocatalytic Degradation of Mycotoxins by Heterogeneous Photocatalysts. (n.d.). MDPI. Retrieved from [Link]
-
Hydrolysis of esters mechanism. (2023). YouTube. Retrieved from [Link]
-
Biodegradation of chlorimuron-ethyl and the associated degradation pathway by Rhodococcus sp. D310-1. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Theoretical study on the degradation mechanism of carbamate pesticides with OH radicals. (n.d.). ResearchGate. Retrieved from [Link]
-
Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
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Technical Support Center: Overcoming Solubility Challenges with Ethyl 3-chloro-4-methylcarbanilate
Welcome to the technical support center for Ethyl 3-chloro-4-methylcarbanilate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming the low aqueous solubility of this compound in experimental buffers. Our goal is to equip you with the scientific rationale and practical methodologies to ensure reliable and reproducible results.
Introduction: Understanding the Challenge
This compound is a compound with significant lipophilicity, as indicated by its predicted LogP of approximately 3.2.[1] This characteristic inherently leads to poor solubility in aqueous media, a common hurdle in experimental biology and drug development. This guide provides a structured, question-and-answer approach to systematically address and resolve these solubility issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm seeing precipitation or cloudiness when I add this compound to my aqueous buffer. What's happening and what are my initial steps?
A1: The observed precipitation is a direct result of the compound's low aqueous solubility. When the concentration of this compound exceeds its solubility limit in your buffer, it will come out of solution.
Immediate Troubleshooting Steps:
-
Visual Confirmation: Ensure the precipitate is indeed your compound. It should appear as a fine, white to off-white solid, consistent with the compound's appearance.
-
Sonication & Vortexing: Briefly sonicate or vortex the solution. This can sometimes help dissolve small amounts of precipitate, especially if the issue is slow dissolution kinetics. However, if the solution remains cloudy, you will need to employ a solubilization strategy.
-
Solubility Test: Before proceeding, it's crucial to determine an approximate solubility in your specific buffer. This can be done by preparing a saturated solution and measuring the concentration of the supernatant.
Q2: Can I use pH adjustment to improve the solubility of this compound?
A2: Adjusting the pH is a common and effective strategy for ionizable compounds.[2][3] However, for this compound, this approach is unlikely to be successful. The predicted pKa of a structurally similar compound is around 12.44, indicating it is a very weak acid.[4] Therefore, significant deprotonation to form a more soluble anion would only occur at a very high pH, which is typically incompatible with biological experiments.
Key Takeaway: Due to the high pKa of the carbanilate functional group, pH manipulation within a physiologically relevant range (pH 4-9) will not meaningfully increase the aqueous solubility of this compound.
Q3: What are the recommended strategies for preparing a stock solution of this compound?
A3: The most effective approach for poorly soluble compounds is to first dissolve them in a water-miscible organic solvent to create a concentrated stock solution. This stock can then be diluted into your aqueous buffer.
Recommended Solvents for Stock Solution:
-
Dimethyl Sulfoxide (DMSO): The most common choice for in vitro studies due to its high solubilizing power and relatively low toxicity at low concentrations.
-
Ethanol: Another viable option, particularly if DMSO is incompatible with your experimental system.
-
Methanol or Chloroform: While this compound shows slight solubility in these solvents, they are generally not recommended for biological assays due to higher toxicity.[4]
Experimental Protocol: Preparing a Concentrated Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound in a suitable vial.
-
Solvent Addition: Add a minimal amount of your chosen organic solvent (e.g., DMSO) to completely dissolve the compound.
-
Gentle Warming & Mixing: If necessary, gently warm the solution (not exceeding 40°C) and vortex or sonicate until the solid is fully dissolved and the solution is clear.
-
Final Volume Adjustment: Once dissolved, add more solvent to reach your target stock concentration (e.g., 10 mM, 50 mM).
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Trustworthiness Check: Always visually inspect your stock solution for any signs of precipitation before each use, especially after thawing.
Q4: I've prepared a stock solution in DMSO, but I still see precipitation when I dilute it into my aqueous buffer. How can I prevent this?
A4: This is a common issue known as "crashing out." It occurs when the organic solvent from the stock solution is diluted in the aqueous buffer, reducing its solubilizing power and causing the compound to precipitate.
Troubleshooting Strategies for Dilution:
-
Final Organic Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is kept to a minimum, typically below 1% and ideally below 0.5%, to avoid solvent effects on your experiment.
-
Stirring During Dilution: Add the stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring. This rapid mixing helps to disperse the compound before it has a chance to aggregate and precipitate.
-
Pluronic F-68: Consider adding a small amount of a non-ionic surfactant like Pluronic F-68 (typically 0.01-0.1%) to your aqueous buffer before adding the stock solution. This can help to stabilize the compound and prevent precipitation.
Diagram: Workflow for Preparing Working Solutions
Caption: Workflow for preparing stock and working solutions.
Q5: Are there other formulation approaches I can use to increase the solubility of this compound in my aqueous buffer for in vitro studies?
A5: Yes, several formulation strategies can significantly enhance the apparent solubility of poorly water-soluble compounds.[5][6][7] The choice of method will depend on your specific experimental requirements.
Solubilization Strategies:
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Co-solvents | Reduces the polarity of the aqueous solvent, increasing the solubility of nonpolar compounds.[8][9][10] | Simple to implement.[2] | May have biological effects at higher concentrations; risk of precipitation upon further dilution.[2] |
| Surfactants | Form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[11][12] | Highly effective at low concentrations.[13] | Can interfere with some assays; potential for cell lysis at high concentrations. |
| Cyclodextrins | Form inclusion complexes with the hydrophobic compound, shielding it from the aqueous environment.[14][15][16][17] | Low toxicity; can improve compound stability.[] | Can be expensive; may have a saturable effect. |
Experimental Protocol: Screening for an Effective Solubilizing Excipient
-
Prepare Excipient Stock Solutions: Prepare stock solutions of various excipients (e.g., 10% Tween® 80, 10% Cremophor® EL, 100 mM HP-β-CD) in your experimental buffer.
-
Compound Addition: Add an excess amount of this compound to a series of vials.
-
Excipient Dilution Series: Add different concentrations of each excipient to the vials containing the compound.
-
Equilibration: Shake the vials at a constant temperature for 24-48 hours to allow the system to reach equilibrium.
-
Separation: Centrifuge the samples to pellet the undissolved compound.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
-
Analysis: Plot the solubility of this compound as a function of excipient concentration to identify the most effective solubilizing agent and its optimal concentration.
Diagram: Decision Tree for Solubility Enhancement
Caption: Decision-making workflow for troubleshooting solubility.
Summary of Key Physicochemical Properties
| Property | Predicted Value | Source | Implication for Solubility |
| LogP | 3.217 | Crippen[1] | High lipophilicity, indicating poor water solubility. |
| Log10(Water Solubility) | -3.32 mol/L | Crippen[1] | Very low intrinsic aqueous solubility. |
| pKa | ~12.44 (estimated from similar compound) | ChemicalBook[4] | Not ionizable in the physiological pH range; pH adjustment is not a viable strategy. |
| Physical Form | Solid, White to Off-White | ChemicalBook[4] | Standard handling procedures for solid compounds apply. |
Concluding Remarks
Overcoming the poor aqueous solubility of this compound is achievable through a systematic and informed approach. The primary strategy involves the use of an organic stock solution, followed by careful dilution into the aqueous buffer. Should precipitation persist, the use of solubilizing excipients such as co-solvents, surfactants, or cyclodextrins should be explored. By understanding the physicochemical properties of this compound and applying the principles outlined in this guide, researchers can develop robust and reproducible experimental protocols.
References
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Cheméo. (n.d.). Chemical Properties of Ethyl N-(3-chloro-4-methylphenyl)carbamate (CAS 85419-40-5). Retrieved from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Mthis compound (CAS 22133-20-6). Retrieved from [Link]
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PubChem. (n.d.). 3-Chloro-4-ethyloctane. Retrieved from [Link]
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PubChem. (n.d.). 3-Chloro-4-ethylbenzaldehyde. Retrieved from [Link]
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-
ResearchGate. (n.d.). Formulation strategies for poorly soluble drugs. Retrieved from [Link]
- Popescu, C., & Gherghiceanu, M. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 15(3), 896.
- Mooney, K. G., Mintun, M. A., Himmelstein, K. J., & Stella, V. J. (1981). Dissolution kinetics of carboxylic acids II: effect of buffers. Journal of Pharmaceutical Sciences, 70(1), 22-32.
- Avdeef, A., Fuguet, E., Llinàs, A., Ràfols, C., Bosch, E., Völgyi, G., & Tsinman, O. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET & DMPK, 4(2), 117-178.
-
The PCCA Blog. (2022, January 5). The Role of Surfactants in Compounded Preparation. Retrieved from [Link]
- Rocha, S. R. R., & da Silva, J. A. F. (2019). A General Approach on Surfactants Use and Properties in Drug Delivery Systems. Pharmaceutics, 11(12), 670.
-
ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved from [Link]
- Müller, R. H., & Keck, C. M. (2022).
- Avdeef, A., Fuguet, E., Llinàs, A., Ràfols, C., Bosch, E., Völgyi, G., & Tsinman, O. (2016).
-
MDPI. (n.d.). Special Issue : Applications of Surfactants in Pharmaceutical Formulation/Drug Product Development. Retrieved from [Link]
- Li, P., & Zhao, L. (2002). Combined effect of complexation and pH on solubilization. Journal of Pharmaceutical Sciences, 91(8), 1835-1841.
- Shrestha, H., Bala, R., & Arora, S. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2014, 809482.
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Taylor & Francis Online. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Retrieved from [Link]
-
Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from [Link]
-
Exp. 11 The influence of pH on solubility in water Theory. (n.d.). Retrieved from [Link]
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ResearchGate. (n.d.). Examples of surfactants used in pharmaceutical formulations. Retrieved from [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Retrieved from [Link]
- Costa, P., & Lobo, J. M. S. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 93(1-2), 1-11.
- Grison, C. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8(1), 212.
- Popescu, C., & Gherghiceanu, M. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 17(2), 22.
-
Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (n.d.). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-4-ethyl-3-methylheptane. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl (3S)-4-chloro-3-hydroxybutanoate. Retrieved from [Link]
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- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Ethyl 3-chloro-4-methylcarbanilate
Welcome to the technical support center for the synthesis of Ethyl 3-chloro-4-methylcarbanilate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important intermediate. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and mechanistic insights to ensure the successful and efficient production of high-purity this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-documented method is the reaction of 3-chloro-4-methylaniline with ethyl chloroformate.[1] This reaction is typically carried out in an inert solvent, such as chloroform or dichloromethane, in the presence of a base like pyridine to neutralize the hydrochloric acid byproduct.
Q2: What is the primary role of pyridine in this reaction?
A2: Pyridine serves a dual purpose in this synthesis. Primarily, it acts as a base to scavenge the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the starting aniline, which would render it non-nucleophilic. Secondly, pyridine can act as a nucleophilic catalyst. It reacts with ethyl chloroformate to form a highly reactive N-ethoxycarbonylpyridinium intermediate, which is then more readily attacked by the aniline.[2]
Q3: What are the most common side products I should be aware of?
A3: The most frequently observed side products include:
-
N,N'-bis(3-chloro-4-methylphenyl)urea: Formed from the reaction of the aniline starting material with an isocyanate intermediate or by reaction with the carbamate product under certain conditions.
-
Diethyl carbonate: Arises from the reaction of ethyl chloroformate with any residual ethanol in the reactants or solvent, or from the decomposition of ethyl chloroformate itself.[3]
-
Unreacted 3-chloro-4-methylaniline: Incomplete reaction can leave residual starting material.
-
This compound hydrochloride salt: If the base is not efficient in scavenging all the generated HCl, the product can be protonated.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the consumption of the 3-chloro-4-methylaniline starting material. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to track the formation of the desired product and any side products.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, providing explanations and actionable solutions.
Problem 1: Low yield of the desired carbamate product.
Possible Cause 1: Incomplete reaction.
-
How to Diagnose: TLC or HPLC analysis of the crude reaction mixture shows a significant amount of unreacted 3-chloro-4-methylaniline.
-
Solution:
-
Increase reaction time: The reaction may require longer stirring at ambient or slightly elevated temperatures to go to completion.
-
Check stoichiometry: Ensure that at least a stoichiometric equivalent of ethyl chloroformate is used. A slight excess (1.1-1.2 equivalents) is often beneficial.
-
Temperature control: While the reaction is often run at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes drive the reaction to completion. However, be cautious of potential side reactions at higher temperatures.
-
Possible Cause 2: Hydrolysis of ethyl chloroformate.
-
How to Diagnose: A significant portion of starting material remains unreacted, and the reaction may appear sluggish. You may also observe gas evolution (CO2) if significant hydrolysis occurs.
-
Solution:
-
Use anhydrous conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Purchase high-purity, dry reagents and handle them under an inert atmosphere (e.g., nitrogen or argon).
-
Fresh reagent: Use a fresh bottle of ethyl chloroformate, as older bottles may have absorbed moisture.
-
Possible Cause 3: Protonation of the starting aniline.
-
How to Diagnose: A precipitate of 3-chloro-4-methylaniline hydrochloride may be observed. The reaction will be incomplete.
-
Solution:
-
Sufficient base: Ensure at least one equivalent of pyridine or another suitable base is used to neutralize the HCl produced. An excess of the base can be beneficial.
-
Slow addition of ethyl chloroformate: Add the ethyl chloroformate dropwise to the solution of the aniline and pyridine. This allows the base to neutralize the HCl as it is formed, preventing a buildup of acid in the reaction mixture.
-
Problem 2: Presence of a significant amount of N,N'-bis(3-chloro-4-methylphenyl)urea in the product.
-
How to Diagnose: The presence of a high-melting point, poorly soluble solid in the crude product. This side product can be identified by HPLC, GC-MS, or NMR spectroscopy.
-
Mechanistic Insight: Symmetrical ureas can form through several pathways. One possibility is the reaction of the starting aniline with an isocyanate intermediate, which can be formed from the decomposition of the carbamate product or from side reactions of the chloroformate. Another pathway involves the reaction of the desired carbamate product with another molecule of the aniline, particularly at elevated temperatures.
-
Solution:
-
Strict temperature control: Avoid excessive heating of the reaction mixture, as this can promote the formation of the urea byproduct.
-
Stoichiometry: Use a slight excess of ethyl chloroformate to ensure all the aniline is consumed in the desired reaction.
-
Purification: The urea byproduct is often much less soluble in common organic solvents than the desired carbamate. It can often be removed by filtration or by careful recrystallization.
-
Problem 3: Contamination of the product with diethyl carbonate.
-
How to Diagnose: GC-MS analysis of the crude product will show a peak corresponding to diethyl carbonate.
-
Mechanistic Insight: Diethyl carbonate can form if ethyl chloroformate reacts with ethanol.[3] Ethanol can be present as an impurity in the starting materials or solvents, or it can be formed from the hydrolysis of ethyl chloroformate.
-
Solution:
-
Use high-purity, ethanol-free solvents.
-
Ensure anhydrous conditions to prevent hydrolysis of ethyl chloroformate to ethanol.
-
Purification: Diethyl carbonate is typically more volatile than the desired product and can often be removed by evaporation under reduced pressure or during recrystallization.
-
Experimental Protocols
Synthesis of this compound
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-chloro-4-methylaniline (1.0 eq) and anhydrous chloroform (10 mL per gram of aniline).
-
Add pyridine (1.2 eq) to the stirred solution.
-
Cool the mixture to 0-5 °C using an ice bath.
-
Add ethyl chloroformate (1.1 eq) dropwise via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate as the eluent).
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 50 mL), water (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification by Recrystallization
-
Dissolve the crude product in a minimal amount of a hot solvent, such as hexanes or a mixture of hexanes and ethyl acetate.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the crystals under vacuum to obtain pure this compound.
Analytical Characterization
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, starting with 50:50 acetonitrile:water and ramping to 95:5 acetonitrile:water over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220-254 nm.
-
-
GC-MS Analysis:
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms).
-
Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Visualizing Reaction Pathways and Troubleshooting
Main Reaction and Key Side Reactions
Caption: Main reaction pathway and common side reactions in the synthesis of this compound.
Troubleshooting Logic Flow
Caption: A troubleshooting flowchart for identifying and resolving common issues in the synthesis.
Data Summary
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Chloroform or Dichloromethane | Inert and good solubility for reactants. |
| Base | Pyridine (1.2 eq) | Neutralizes HCl and can act as a nucleophilic catalyst. |
| Temperature | 0-5 °C for addition, then RT | Minimizes side reactions during the initial exothermic phase. |
| Stoichiometry | 1.1 eq of Ethyl Chloroformate | Ensures complete consumption of the aniline. |
| Reaction Time | 12-16 hours | Typically sufficient for the reaction to go to completion at RT. |
| Compound | Typical HPLC Retention Time (min) | Notes |
| 3-Chloro-4-methylaniline | 5-7 | Starting material, should be consumed. |
| This compound | 12-15 | Desired Product. |
| N,N'-bis(3-chloro-4-methylphenyl)urea | 18-22 | Less polar than the product, longer retention. |
| Diethyl Carbonate | 3-5 | More volatile and polar, elutes earlier. |
| Retention times are approximate and will vary depending on the specific HPLC method and column used. |
References
-
Fu, W., et al. (2007). Self-condensation of 4-chlorophenyl isocyanate. Acta Crystallographica Section E: Structure Reports Online, 64(1), o922. [Link]
- Lin, J., et al. (2004). N,N'-Bis(4-bromophenyl)urea. Acta Crystallographica Section E: Structure Reports Online, 60(9), o1551-o1552.
- Wamhoff, H., et al. (1994). Co-crystal of N,N'-Bis-(4-chlorophenyl)urea with a phthalazinium chloride. Liebigs Annalen der Chemie, 1994(1), 107-112.
-
Filo. (2025). Convert chloroform to diethyl carbonate. [Link]
-
PrepChem. (n.d.). Synthesis of ethyl (3-chloro-4-methylphenyl)carbamate. [Link]
-
PubChem. (n.d.). 3-Chloro-4-methylaniline. National Center for Biotechnology Information. [Link]
-
Reddit. (2021). Why is pyridine a nucleophilic catalyst in the following reaction to generate esters?. r/OrganicChemistry. [Link]
Sources
"Ethyl 3-chloro-4-methylcarbanilate" storage and handling best practices
Welcome to the technical support guide for Ethyl 3-chloro-4-methylcarbanilate (CAS 85419-40-5), also known as Ethyl N-(3-chloro-4-methylphenyl)carbamate. This document is intended for researchers, scientists, and drug development professionals. Please note that this is a specialized research chemical, and as such, comprehensive, publicly available safety and handling data is limited.[1] This guide is therefore built upon established principles of chemical safety for handling substances with unknown toxicological profiles and data extrapolated from structurally related compounds.
I. Core Principles for Handling Research Chemicals
When comprehensive safety data is unavailable, a conservative approach is mandatory. The core principle is to treat the substance as potentially hazardous until proven otherwise. This involves minimizing all potential routes of exposure (inhalation, skin contact, and ingestion) and planning all experimental procedures with safety as the primary consideration.
II. Frequently Asked Questions (FAQs)
Q1: What are the primary known identifiers for this compound?
A1: It is crucial to correctly identify the chemical you are working with.
| Identifier | Value | Source |
| Primary Name | Ethyl N-(3-chloro-4-methylphenyl)carbamate | |
| Synonym | This compound | [2] |
| CAS Number | 85419-40-5 | [2] |
| Molecular Formula | C10H12ClNO2 | [1][2] |
| Molecular Weight | 213.66 g/mol | [2] |
A2: While a specific SDS for CAS 85419-40-5 is not publicly available, we can infer potential hazards from structurally similar compounds. For instance, related chlorinated aromatic compounds and other carbamates often exhibit certain hazardous properties. It is prudent to assume this compound may:
Therefore, appropriate personal protective equipment (PPE) is essential at all times.
Q3: What are the best practices for storing this compound?
A3: Proper storage is critical for maintaining the integrity of the compound and ensuring laboratory safety.
| Storage Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. | To prevent thermal decomposition. |
| Atmosphere | Keep container tightly closed in a well-ventilated area.[4] | To prevent moisture absorption and reaction with atmospheric components. A well-ventilated area minimizes the concentration of any potential vapors. |
| Light | Protect from light. | Many organic compounds are light-sensitive and can degrade upon exposure. |
| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases. | These substances can cause vigorous, potentially hazardous reactions with carbamates. |
III. Troubleshooting Guide
Issue 1: The compound is not dissolving in my chosen solvent.
-
Causality: Carbanilates can have variable solubility. Your chosen solvent may not be appropriate for the polarity of this specific molecule.
-
Troubleshooting Steps:
-
Verify Solvent Choice: Consult literature for solubility of similar carbamate structures. Common solvents to try include DMSO, DMF, and ethanol.
-
Gentle Warming: Gently warm the solution (e.g., in a 37°C water bath) to increase the rate of dissolution. Do not overheat, as this could cause degradation.
-
Sonication: Use a sonicator bath to break up solid aggregates and enhance dissolution.
-
Small-Scale Trials: Before committing your entire stock, perform small-scale solubility tests with a variety of solvents.
-
Issue 2: I observe a color change or precipitation in my stock solution over time.
-
Causality: This could indicate compound degradation or instability in the chosen solvent. Hydrolysis of the carbamate or ester linkage is a potential degradation pathway, especially if the solvent is not anhydrous or if stored improperly.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: It is always best practice to prepare stock solutions fresh for each experiment.
-
Aliquot and Store Properly: If you must store a stock solution, aliquot it into smaller, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
Use Anhydrous Solvents: Ensure your solvent is of high purity and is anhydrous, especially if you plan to store the solution.
-
Issue 3: What should I do in the event of a small spill?
-
Causality: Accidental spills are a common laboratory occurrence. A pre-defined emergency plan is critical.
-
Troubleshooting Workflow:
-
The following workflow provides a logical sequence of actions to take.
Caption: Spill response workflow for a research chemical.
-
IV. Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution
This protocol outlines the steps for safely preparing a stock solution from a solid form of the compound.
-
Pre-Experiment Safety Check:
-
Ensure you are working within a certified chemical fume hood.
-
Verify that a safety shower and eyewash station are accessible.[4]
-
Don all required PPE: safety goggles, lab coat, and nitrile gloves.
-
-
Calculation:
-
The molecular weight of this compound is 213.66 g/mol .[2]
-
To prepare 10 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) * Volume (L) * MW (g/mol)
-
Mass (mg) = 10 mmol/L * 0.010 L * 213.66 g/mol * 1000 mg/g = 2.14 mg
-
-
-
Procedure:
-
Tare a clean, dry microcentrifuge tube on an analytical balance.
-
Carefully weigh approximately 2.14 mg of this compound directly into the tube. Record the exact mass.
-
Recalculate the required solvent volume based on the actual mass weighed.
-
Volume (mL) = [Actual Mass (mg) / 213.66 g/mol] / 10 mmol/L
-
-
Add the calculated volume of your chosen solvent (e.g., anhydrous DMSO) to the tube.
-
Vortex the tube until the solid is completely dissolved. Gentle warming or sonication may be applied if necessary.
-
Clearly label the tube with the compound name, concentration, solvent, and date of preparation.
-
For storage, aliquot into single-use volumes and store at -20°C or below.
-
Workflow for Handling and Preparation
The following diagram illustrates the logical flow from receiving the compound to having a prepared stock solution ready for an experiment.
Sources
- 1. ETHYL N-(3-CHLORO-4-METHYLPHENYL)CARBAMATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. Ethyl N-(3-chloro-4-methylphenyl)carbamate (CAS 85419-40-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Ethyl 3-chloro-4-hydroxybenzoate | C9H9ClO3 | CID 12652105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
Technical Support Center: Scaling Up Ethyl 3-chloro-4-methylcarbanilate Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of Ethyl 3-chloro-4-methylcarbanilate. This document is designed for researchers, chemists, and process development professionals to provide in-depth, field-tested insights into this synthetic procedure. Our goal is to move beyond simple step-by-step instructions and equip you with the causal understanding needed to troubleshoot and optimize this reaction effectively.
Overview of the Synthesis
The synthesis of this compound is a robust and well-established N-acylation reaction. It proceeds via the nucleophilic attack of the amino group of 3-chloro-4-methylaniline on the electrophilic carbonyl carbon of ethyl chloroformate. A tertiary amine base, such as pyridine, is typically employed as a scavenger for the hydrochloric acid generated during the reaction, preventing the protonation of the starting aniline and ensuring the reaction proceeds to completion.[1]
Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction follows a classic nucleophilic acyl substitution pathway. The lone pair of the aniline's nitrogen atom attacks the carbonyl carbon of ethyl chloroformate, forming a tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion. The base (pyridine) subsequently deprotonates the nitrogen, and the liberated chloride ion reacts with the protonated base to form pyridinium chloride.
Caption: Nucleophilic acyl substitution mechanism for carbamate formation.
Standard Laboratory Protocol
This protocol is adapted from established procedures and serves as a baseline for our troubleshooting discussion.[1]
Materials:
-
3-chloro-4-methylaniline (0.071 mol, 10.0 g)
-
Pyridine (0.212 mol, 16.7 g)
-
Ethyl chloroformate (0.085 mol, 9.2 g)
-
Chloroform (100 mL)
-
5% Hydrochloric Acid (aq)
-
Magnesium Sulfate (anhydrous)
-
Hexane
Procedure:
-
Dissolve 10.0 g (0.071 mol) of 3-chloro-4-methylaniline in 100 mL of chloroform in a reaction flask equipped with a stirrer and a dropping funnel.
-
Add 16.7 g (0.212 mol) of pyridine to the stirred solution.
-
Cool the reaction mixture and add 9.2 g (0.085 mol) of ethyl chloroformate dropwise over 20 minutes, maintaining the internal temperature between 25-30°C with external cooling.
-
After the addition is complete, allow the mixture to stir at ambient temperature for 16 hours to ensure completion.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with two 100 mL portions of water and one 100 mL portion of 5% aqueous hydrochloric acid.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to yield a crude waxy solid.
-
Recrystallize the crude residue from hexane to yield pure ethyl (3-chloro-4-methylphenyl)carbamate.
Typical Reaction Parameters
| Parameter | Value | Rationale / Notes |
| Aniline:Chloroformate Ratio | 1 : 1.2 (mol/mol) | A slight excess of the acylating agent ensures complete consumption of the aniline. |
| Aniline:Pyridine Ratio | 1 : 3 (mol/mol) | A significant excess of pyridine ensures efficient scavenging of HCl and can catalyze the reaction. |
| Temperature | 25-30°C | Balances reaction rate with minimizing potential side reactions. Exothermic addition requires cooling. |
| Reaction Time | 16 hours | Ensures the reaction proceeds to completion at ambient temperature. |
| Typical Yield | ~80-90% | Based on reported data for analogous reactions.[1] |
| Melting Point | 51-52°C | A key indicator of product purity.[1] |
Troubleshooting Guide (Q&A Format)
Issue 1: Low or no product yield after the reaction.
-
Q: I ran the reaction, but my final yield is extremely low, or I only recovered my starting material. What went wrong?
A: This is a common issue that typically points to one of three areas: reagent quality, reaction conditions, or moisture contamination.
-
Reagent Integrity: Ethyl chloroformate is highly susceptible to hydrolysis. If it has been stored improperly or is old, it may have degraded to ethanol and HCl, rendering it inactive. Action: Always use a fresh bottle or a recently opened bottle stored under an inert atmosphere. The starting material, 3-chloro-4-methylaniline, can oxidize and darken over time; while slight discoloration is often acceptable, significant impurity can affect the reaction.
-
Insufficient Base: The reaction generates one equivalent of HCl. Pyridine is critical for neutralizing this acid. If the HCl is not scavenged, it will protonate the starting aniline, forming an ammonium salt. This salt is no longer nucleophilic and will not react with the ethyl chloroformate. The 3:1 molar excess of pyridine recommended is to ensure the medium remains basic. Action: Verify your calculation for the amount of pyridine. Ensure it was added before the ethyl chloroformate.
-
Moisture Contamination: Water will rapidly react with ethyl chloroformate. Action: Ensure your chloroform is anhydrous and that all glassware was thoroughly dried before use.
-
Issue 2: The crude product is a persistent oil or wax and fails to crystallize.
-
Q: After removing the solvent, I'm left with a brown oil that won't solidify, even after cooling or seeding. How can I purify my product?
A: An oily or waxy crude product suggests the presence of impurities that are disrupting the crystal lattice formation.
-
Cause - Excess Reagents: Unreacted pyridine or even excess ethyl chloroformate can remain. The HCl wash is designed to remove pyridine, but if the wash was inefficient, residual pyridine will contaminate the product.
-
Cause - Side Products: While this reaction is generally clean, side reactions can occur, leading to byproducts that act as crystallization inhibitors.[2]
-
Solution 1 - Enhanced Workup: Perform an additional wash with 5% HCl, followed by a wash with a saturated sodium bicarbonate solution to ensure all acidic and basic residues are removed.
-
Solution 2 - Column Chromatography: This is the most effective method for removing persistent impurities. A silica gel column using a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20% ethyl acetate) is typically effective for separating the desired carbamate from both non-polar and polar impurities. After chromatography, the pure fractions can be combined and concentrated, which should yield a solid that can be recrystallized.
-
Issue 3: TLC analysis shows multiple spots after the reaction period.
-
Q: My reaction has stirred for 16 hours, but a TLC plate shows the starting material spot and several other spots. Is the reaction incomplete?
A: Multiple spots indicate a complex mixture. Let's diagnose the possibilities.
-
Incomplete Reaction: If the starting aniline spot is prominent, the reaction has likely stalled. This again points to inactive ethyl chloroformate or insufficient base (see Issue 1).
-
Side Products: A common side product in carbamate synthesis is the corresponding symmetrical urea, formed if the ethyl chloroformate contains trace amounts of phosgene, which can react with two molecules of the aniline.
-
Action - Reaction Monitoring: It is best practice to monitor the reaction by TLC every few hours. If the reaction appears to stall (i.e., the ratio of product to starting material stops changing), a post-addition of a small amount of ethyl chloroformate (0.1 eq) might help drive it to completion.
-
Action - Identification: The main spots can be tentatively identified by co-spotting with your starting materials. The product should be a new, typically less polar spot than the aniline.
-
Frequently Asked Questions (FAQs)
-
Q1: Why is pyridine used specifically? Can I substitute it with another base like triethylamine (TEA) or an inorganic base? A: Pyridine serves a dual role. It is a strong enough base to scavenge HCl, but it can also act as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate with ethyl chloroformate, which is then more readily attacked by the aniline. While TEA is a common alternative and will function as an acid scavenger, it is a non-nucleophilic, sterically hindered base and may result in slower reaction times. Inorganic bases like potassium carbonate can be used but would require a two-phase system or a polar aprotic solvent like DMF, complicating the workup. For this specific transformation, pyridine is well-documented and reliable.[1]
-
Q2: What is the exact purpose of the 5% HCl wash in the workup? A: This is a critical purification step. Its purpose is to remove any basic organic compounds from the chloroform layer. This includes the large excess of pyridine used in the reaction and, just as importantly, any unreacted 3-chloro-4-methylaniline starting material. By protonating these amines, they become highly soluble in the aqueous acid layer and are thus efficiently extracted from the organic phase, simplifying the final purification.
-
Q3: What analytical techniques are recommended for final product characterization? A: For unambiguous confirmation of structure and purity, a combination of techniques is recommended:
-
¹H NMR: To confirm the chemical structure, showing the ethyl group, the aromatic protons, the methyl group, and the N-H proton.
-
Mass Spectrometry: To confirm the molecular weight (Monoisotopic Mass: 213.05565 Da).[3]
-
Melting Point: A sharp melting point in the expected range (51-52°C) is a strong indicator of high purity.[1]
-
FTIR: To confirm the presence of key functional groups, particularly the carbamate carbonyl (C=O) stretch, typically around 1700-1730 cm⁻¹, and the N-H stretch around 3300 cm⁻¹.
-
-
Q4: Are there any specific safety concerns I should be aware of when scaling up? A: Yes, several components require careful handling:
-
Ethyl Chloroformate: It is corrosive, lachrymatory, and toxic. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Chloroform: It is a suspected carcinogen and should be handled with care in a fume hood.
-
Pyridine: It has a strong, unpleasant odor and is flammable and toxic.
-
Exothermicity: The addition of ethyl chloroformate is exothermic. On a larger scale, the rate of addition and the efficiency of the cooling system must be carefully controlled to prevent a runaway reaction. A jacketed reactor with controlled cooling is recommended for pilot-scale synthesis.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification of this compound.
References
-
PrepChem. (n.d.). Synthesis of ethyl (3-chloro-4-methylphenyl)carbamate. Retrieved from PrepChem.com. [Link]
- Google Patents. (n.d.). CN113292426A - Method for preparing ethyl 3-hydroxy-4-chlorobutyrate.
- Google Patents. (n.d.). CN104370747A - Method for synthesizing 3-chloro-4-methylaniline.
-
Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved from orgsyn.org. [Link]
-
PubChem. (n.d.). This compound. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]
- Google Patents. (n.d.). CN111689858B - Method for preparing ethyl chloroformate.
-
Organic Syntheses. (n.d.). ethyl n-methylcarbamate. Retrieved from orgsyn.org. [Link]
-
Al-Hiari, Y. M., et al. (2018). A facile and chemoselectivity in synthesis of 4-chloro-N-(4-((1-hydroxy-2-methylpropan-2-yl)oxy)phenethyl)benzamide, the alcohol derivative of Bezafibrate. Saudi Pharmaceutical Journal, 26(7), 960-964. [Link]
-
PubMed. (n.d.). Synthesis and antilipolytic activities of quinolyl carbanilates and related analogues. Retrieved from pubmed.ncbi.nlm.nih.gov. [Link]
-
ResearchGate. (n.d.). Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene. Retrieved from researchgate.net. [Link]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from organic-chemistry.org. [Link]
-
PubMed Central. (n.d.). Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. Retrieved from ncbi.nlm.nih.gov. [Link]
-
Ataman Kimya. (n.d.). 3-CHLORO-4-METDYLANILINE. Retrieved from atamankimya.com. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation. Retrieved from organic-chemistry.org. [Link]
-
PubMed. (n.d.). Methyl N-phenyl carbamate synthesis from aniline and methyl formate: carbon recycling to chemical products. Retrieved from pubmed.ncbi.nlm.nih.gov. [Link]
-
ResearchGate. (n.d.). (PDF) Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. Retrieved from researchgate.net. [Link]
-
YouTube. (2016, June 18). Organic Chemistry Synthesis Reactions - Examples and Practice Problems - Retrosynthesis. Retrieved from youtube.com. [Link]
-
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Kobe University. (2022, March 1). Photo-on-Demand Synthesis of Chloroformates and Vilsmeier Reagents with Chloroform. Retrieved from kobe-u.ac.jp. [Link]
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Organic Chemistry Portal. (n.d.). Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. Retrieved from organic-chemistry.org. [Link]
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PubChem. (n.d.). Ethyl 3-chloro-4-hydroxybenzoate. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]
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PubChem. (n.d.). 3-Chloro-4-ethyl-2-methyloctane. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]
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NIST WebBook. (n.d.). Ethyl 3-Chloro-4-methylthiolcarbanilate. Retrieved from nist.gov. [Link]
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Cheméo. (n.d.). Ethyl 3-Chloro-4-methylthiolcarbanilate. Retrieved from chemeo.com. [Link]
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Validation & Comparative
A Researcher's Guide to the Cytotoxicity Assessment of Ethyl 3-chloro-4-methylcarbanilate: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for evaluating the cytotoxic potential of the novel compound, Ethyl 3-chloro-4-methylcarbanilate. Given the absence of existing data on this specific molecule, we present a robust, multi-faceted experimental plan designed to thoroughly characterize its anti-cancer activity. This guide will compare its hypothetical performance against established chemotherapeutic agents, providing the necessary protocols and rationale to empower your research.
Introduction: The Rationale for Investigating this compound
The carbamate functional group is a key pharmacophore in a number of biologically active compounds, including approved anticancer agents. The structural features of this compound, specifically the chlorinated phenyl ring, suggest a potential for interaction with biological macromolecules, a common characteristic of cytotoxic compounds. The chloro substituent can significantly influence a molecule's electronic properties and its ability to engage in various intermolecular interactions, which has been exploited in drug discovery.[1] This guide outlines a systematic approach to validate the cytotoxic efficacy of this novel compound and elucidate its mechanism of action.
Experimental Design: A Multi-Cell Line Approach
To obtain a comprehensive understanding of the cytotoxic profile of this compound, a panel of cancer cell lines representing different tumor types is proposed. This approach allows for the assessment of broad-spectrum activity versus selective cytotoxicity.
Proposed Cell Lines:
-
A549 (Lung Carcinoma): A commonly used model for lung cancer, representing a significant clinical need.
-
MCF-7 (Breast Adenocarcinoma): A well-characterized, estrogen receptor-positive breast cancer cell line.
-
HCT-116 (Colorectal Carcinoma): A standard model for colon cancer research.
-
HepG2 (Hepatocellular Carcinoma): A widely used liver cancer cell line.
-
A Normal Cell Line (e.g., HEK293 or primary cells): To assess the selectivity of the compound for cancer cells over non-cancerous cells.[2]
Comparator Compounds:
To benchmark the activity of this compound, established anticancer drugs with known mechanisms of action will be used as positive controls.
-
Cisplatin: A DNA-damaging agent with broad-spectrum activity.
-
Erlotinib: An EGFR tyrosine kinase inhibitor, relevant for cell lines with EGFR mutations.
-
Honokiol: A natural product known to target mitochondria in cancer cells.[2]
Core Cytotoxicity Assessment: Determining Cell Viability
The initial screening of a novel compound involves determining its effect on cell viability and calculating the half-maximal inhibitory concentration (IC50), the concentration of the drug that inhibits cell growth by 50%.
MTT Assay: A Colorimetric Approach to Measure Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable method for assessing cell viability.[3] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and the comparator compounds for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Hypothetical Data Presentation:
Table 1: Hypothetical IC50 Values (µM) of this compound and Comparator Compounds
| Compound | A549 | MCF-7 | HCT-116 | HepG2 | HEK293 |
| This compound | 15.2 | 25.8 | 18.5 | 32.1 | >100 |
| Cisplatin | 8.5 | 12.3 | 7.9 | 10.4 | 25.6 |
| Erlotinib | 5.6 | >100 | 8.2 | >100 | >100 |
| Honokiol | 20.1 | 15.7 | 22.4 | 18.9 | 55.3 |
Workflow for Cytotoxicity Assessment:
Caption: Hypothesized mechanism of apoptosis induction by this compound.
Conclusion and Future Directions
This guide provides a comprehensive and scientifically rigorous framework for the initial cytotoxic assessment of the novel compound, this compound. The proposed experiments, from broad-spectrum viability screening to mechanistic apoptosis assays, will generate the foundational data necessary to determine its potential as an anticancer agent. Positive results from these studies would warrant further investigation, including in vivo efficacy studies in animal models and more in-depth mechanistic studies to identify its precise molecular target. The systematic approach outlined here ensures a thorough and reliable evaluation, paving the way for the potential discovery of a new therapeutic candidate.
References
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New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed Central. Available at: [Link]
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Cytotoxicity testing of methyl and ethyl 2-cyanoacrylate using direct contact assay on osteoblast cell cultures. PubMed. Available at: [Link]
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Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. PubMed. Available at: [Link]
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Chlorambucil-Bearing Hybrid Molecules in the Development of Potential Anticancer Agents. MDPI. Available at: [Link]
-
“Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv. Available at: [Link]
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A Comparative Guide to the Analytical Method Validation of Ethyl 3-chloro-4-methylcarbanilate
For researchers, scientists, and professionals in drug development and agrochemical safety, the rigorous and validated quantification of active compounds is paramount. This guide provides an in-depth comparison of analytical methodologies for the quantitative determination of Ethyl 3-chloro-4-methylcarbanilate, a carbanilate compound of interest in various industrial applications. The principles and methods discussed herein are grounded in established analytical practices and draw upon methodologies validated for structurally similar compounds, ensuring a robust and scientifically sound approach.
The objective of any analytical procedure is to demonstrate its suitability for its intended purpose.[1] This guide will compare two primary chromatographic techniques: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Gas Chromatography with Mass Spectrometric Detection (GC-MS). A discussion of quantitative spectroscopic methods will also be included as a potential alternative. Each method will be evaluated based on the core validation parameters stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines, including accuracy, precision, specificity, linearity, range, and limits of detection (LOD) and quantification (LOQ).
Introduction to this compound and the Imperative for Validated Analysis
This compound belongs to the N-phenylcarbamate class of compounds. Carbanilates are widely recognized for their use as herbicides and sprout suppressants. Given their potential environmental presence and the need to control their application, sensitive and reliable analytical methods are crucial for residue analysis in various matrices, including agricultural products and environmental samples.
The validation of an analytical method is a formal process that proves the method is suitable for its intended use.[1] It ensures the reliability, reproducibility, and accuracy of the analytical data, which is a cornerstone of quality control and regulatory compliance.
Comparative Analytical Methodologies
The choice between analytical techniques is often dictated by the physicochemical properties of the analyte, the complexity of the sample matrix, and the required sensitivity and selectivity.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical and pesticide analysis, particularly for compounds that are non-volatile or thermally labile.[2][3] For this compound, a reversed-phase HPLC method with UV detection is a logical and robust choice.
Principle: The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. In reversed-phase HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. The analyte's retention time is influenced by its polarity and interaction with the stationary phase. Quantification is achieved by measuring the absorbance of the analyte with a UV detector at a specific wavelength.
Causality of Experimental Choices:
-
Stationary Phase (C18): A C18 column is chosen for its versatility and strong retention of moderately nonpolar compounds like carbanilates.
-
Mobile Phase (Acetonitrile/Water): An isocratic or gradient elution with acetonitrile and water provides good separation efficiency. Acetonitrile is a common organic modifier that offers good peak shape and lower UV cutoff.
-
UV Detection: Carbanilates possess chromophores that absorb in the UV region, making UV detection a simple and effective quantification method. The detection wavelength should be set at the absorbance maximum of this compound for optimal sensitivity.
Gas Chromatography with Mass Spectrometric Detection (GC-MS)
GC is a powerful technique for the analysis of volatile and thermally stable compounds. While some carbamates can be thermally labile, many can be analyzed by GC, often with derivatization. GC coupled with a mass spectrometer (MS) offers high selectivity and sensitivity, making it ideal for trace residue analysis in complex matrices.[4]
Principle: The sample is vaporized and introduced into a chromatographic column. Separation occurs as the analyte partitions between the carrier gas (mobile phase) and a liquid or solid stationary phase coated on the column walls. The separated components then enter a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing both quantitative data and structural information for confident identification.
Causality of Experimental Choices:
-
Injection Mode (Splitless): For trace analysis, a splitless injection is preferred to ensure the maximum transfer of the analyte onto the column, thereby enhancing sensitivity.
-
Column (e.g., DB-5ms): A low- to mid-polarity column like a 5% phenyl-methylpolysiloxane is a good starting point for the analysis of a broad range of pesticides.
-
MS Detection (Selected Ion Monitoring - SIM): For quantitative analysis, operating the mass spectrometer in SIM mode significantly improves sensitivity and selectivity by monitoring only specific ions characteristic of this compound.
Quantitative Spectroscopic Methods
While less common for routine quantification in complex matrices compared to chromatography, spectroscopic methods like UV-Vis spectrophotometry and Raman spectroscopy can be employed, particularly for the analysis of bulk material or simpler formulations.
Principle: These methods rely on the interaction of electromagnetic radiation with the analyte. The amount of light absorbed or scattered is proportional to the concentration of the analyte, governed by the Beer-Lambert Law.[5]
Causality of Experimental Choices:
-
UV-Vis Spectrophotometry: This technique is straightforward but lacks the specificity of chromatographic methods, as other compounds in the sample may absorb at the same wavelength. It is best suited for purity assessments of the neat compound or in simple solutions.[6]
-
Raman Spectroscopy: This method provides a characteristic vibrational fingerprint of the molecule, offering higher specificity than UV-Vis. It can be used for the direct, non-destructive analysis of solid samples.[7] However, developing a robust quantitative method can be more complex and may require chemometric modeling.[5]
Experimental Protocols
HPLC-UV Method
1. Sample Preparation (e.g., for a fruit matrix): a. Homogenize a representative 10 g sample. b. Extract with 20 mL of acetonitrile by shaking vigorously for 5 minutes. c. Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride, shake for 1 minute, and centrifuge at 4000 rpm for 5 minutes. d. Take a 1 mL aliquot of the supernatant and filter through a 0.22 µm syringe filter into an HPLC vial.
2. Chromatographic Conditions:
- Instrument: HPLC system with UV detector.
- Column: C18, 4.6 x 150 mm, 5 µm particle size.
- Mobile Phase: Acetonitrile:Water (60:40 v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 10 µL.
- Detection Wavelength: 240 nm (hypothetical, to be determined by UV scan of the standard).
3. Calibration:
- Prepare a series of at least five standard solutions of this compound in acetonitrile ranging from 0.1 to 10 µg/mL.
- Inject each standard and construct a calibration curve by plotting peak area against concentration.
GC-MS Method
1. Sample Preparation: a. Follow the same extraction procedure as for the HPLC-UV method (steps 1a-1c). b. For enhanced cleanup, a dispersive solid-phase extraction (dSPE) step can be added: Transfer a 6 mL aliquot of the acetonitrile extract to a tube containing 900 mg of anhydrous magnesium sulfate and 150 mg of primary secondary amine (PSA) sorbent. c. Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes. d. Take a 1 mL aliquot of the supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 1 mL of ethyl acetate. Transfer to a GC vial.
2. GC-MS Conditions:
- Instrument: Gas Chromatograph with a Mass Spectrometer.
- Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Inlet Temperature: 250 °C.
- Injection Mode: Splitless.
- Oven Temperature Program: Start at 80 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
- MS Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM). Monitor at least three characteristic ions for this compound.
3. Calibration:
- Prepare a series of at least five matrix-matched standard solutions of this compound ranging from 0.01 to 1 µg/mL.
- Inject each standard and construct a calibration curve by plotting the peak area of the primary quantifier ion against concentration.
Method Validation and Performance Comparison
The following table summarizes the expected performance of the two primary methods based on typical validation data for similar carbanilate pesticides.[8][9][10][11][12][13]
| Validation Parameter | HPLC-UV | GC-MS | Justification for Performance |
| Specificity/Selectivity | Good | Excellent | GC-MS provides mass spectral data, offering higher confidence in peak identity, especially in complex matrices. HPLC-UV relies on retention time, which can be susceptible to interferences. |
| Linearity (R²) | > 0.998 | > 0.999 | Both techniques exhibit excellent linearity over a defined range. |
| Range (µg/mL) | 0.1 - 10 | 0.01 - 1 | GC-MS typically offers a lower working range due to its higher sensitivity. |
| Accuracy (% Recovery) | 90 - 105% | 85 - 110% | Both methods can achieve good accuracy. The multi-step sample preparation for GC-MS can sometimes lead to slightly wider recovery ranges. |
| Precision (%RSD) | < 2% | < 5% | Both methods demonstrate high precision. The instrumental precision of HPLC-UV is often slightly better. |
| Limit of Detection (LOD) | ~0.03 µg/mL | ~0.005 µg/mL | The selectivity and low noise of MS detection in SIM mode result in significantly lower LODs. |
| Limit of Quantification (LOQ) | ~0.1 µg/mL | ~0.015 µg/mL | Consistent with the LOD, the LOQ for GC-MS is substantially lower, making it more suitable for trace residue analysis. |
| Robustness | Good | Good | Both methods are robust, but GC methods can be more sensitive to inlet and column contamination from complex matrices. |
Visualizing the Workflows
HPLC-UV Analytical Workflow
Caption: HPLC-UV workflow for this compound analysis.
GC-MS Analytical Workflow
Caption: GC-MS workflow for this compound analysis.
Conclusion and Recommendations
Both HPLC-UV and GC-MS are viable and robust techniques for the quantitative analysis of this compound. The choice of method should be guided by the specific requirements of the analysis.
-
HPLC-UV is a cost-effective, reliable, and highly precise method suitable for quality control of formulations or for residue analysis where very low detection limits are not required. Its operational simplicity makes it ideal for routine testing environments.
-
GC-MS is the superior choice for trace residue analysis in complex matrices due to its exceptional sensitivity and selectivity. The structural information provided by the mass spectrometer offers a higher degree of confidence in the identification of the analyte, which is critical for regulatory submissions and food safety applications.
Ultimately, the development and validation of any analytical method must be a thorough process, ensuring that the chosen procedure is fit for its intended purpose and yields data that is both accurate and reliable. The continuous lifecycle management of the analytical procedure is also essential to ensure it remains in a state of control.
References
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Agilent Technologies. (2019). Fast Analysis of Pesticide Residues in Food Samples Using GC/MS/MS. Retrieved from [Link]
-
Azcarate, S. M., et al. (2016). Multicomponent quantitative spectroscopic analysis without reference substances based on ICA modelling. Analytica Chimica Acta, 921, 31-39. Retrieved from [Link]
-
Douglas, L., et al. (2018). Determination of chlorpropham (CIPC) residues, in the concrete flooring of potato stores, using quantitative (HPLC UV/VIS) and qualitative (GCMS) methods. Chemosphere, 195, 492-498. Retrieved from [Link]
- European Commission. (2017). Guidance document on analytical quality control and method validation procedures for pesticide residues analysis in food and feed. SANTE/11813/2017.
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Fathi, A., et al. (2017). A Multi Residue GC-MS Method for Determination of 12 Pesticides in Cucumber. Iranian Journal of Public Health, 46(8), 1086–1093. Retrieved from [Link]
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International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
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Jadhav, S. D., et al. (2018). Development and Validation of HPLC Analytical Method for Chlorantraniliprole in Bulk and in the Formulation. Journal of Clinical and Diagnostic Research, 12(3), FC01–FC04. Retrieved from [Link]
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Pavel, I. W., et al. (2012). A quantitative solid-state Raman spectroscopic method for control of fungicides. Analytica Chimica Acta, 736, 81-90. Retrieved from [Link]
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Raju, B., et al. (2020). Development and validation of a RP-HPLC method for the multi-residue analysis of herbicides in complex pesticide formulations. SN Applied Sciences, 2(10), 1735. Retrieved from [Link]
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Shishov, A., et al. (2017). Trace level determinations of carbamate pesticides in surface water by gas chromatography–mass spectrometry after derivatization with 9-xanthydrol. Journal of Chromatography A, 1502, 28-35. Retrieved from [Link]
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V.N. K., et al. (2017). Pesticide Residues Recovery studies by QuEChERS Sample Technique Using Gas Chromatography. International Journal of ChemTech Research, 10(9), 833-840. Retrieved from [Link]
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Waters Corporation. (n.d.). Determination of Pesticide Residues in Cucumber Using GC-MS/MS With APGC™ After Extraction and Clean-up Using QuEChERS. Retrieved from [Link]
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Zuin, V. G., & Yariwake, J. H. (2012). Development and validation of an analytical method by HPLC for the quantification of yangambin from the Ocotea duckei species. Revista Brasileira de Farmacognosia, 22(5), 988-994. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
